Technical Documentation Center

2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride
  • CAS: 1160264-75-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to GSK2830371 (CAS 1160264-77-6): A Selective WIP1/PPM1D Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physicochemical properties, safety information, mechanism of action, and experimental protocols for GSK2...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, safety information, mechanism of action, and experimental protocols for GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D).

Introduction and Chemical Identity

GSK2830371 (CAS: 1404456-53-6) is a small molecule inhibitor that has garnered significant interest in cancer research due to its unique mechanism of targeting WIP1/PPM1D phosphatase.[1] WIP1 is a key negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[2][3][4] By inhibiting WIP1, GSK2830371 can restore and enhance the activity of p53 and other tumor-suppressing proteins, making it a promising agent for cancer therapy, particularly in combination with other treatments.[2][3][4]

This document serves as a technical resource for researchers, providing essential data and methodologies to facilitate further investigation into the therapeutic potential of GSK2830371.

Physicochemical Properties

A clear understanding of the physicochemical properties of GSK2830371 is fundamental for its appropriate handling, storage, and use in experimental settings.

PropertyValueSource(s)
CAS Number 1160264-77-6Internal Knowledge
Alternate CAS 1404456-53-6[1][5][6]
IUPAC Name 5-[[(5-Chloro-2-methyl-3-pyridinyl)amino]methyl]-N-[(1S)-1-(cyclopentylmethyl)-2-(cycloprpylamino)-2-oxoethyl]-2-thiophenecarboxamide[1]
Molecular Formula C23H29ClN4O2S[1][6]
Molecular Weight 461.02 g/mol [1][6]
Appearance Solid[5]
Purity ≥98% (HPLC)[1]
Solubility DMSO: 46.1 mg/mL (100 mM) Ethanol: 23.05 mg/mL (50 mM)[1][6]
Storage Store at -20°C as a solid. Stock solutions can be stored at -80°C for up to one year.[5][6]

Safety Data and Handling

While a comprehensive Safety Data Sheet (SDS) for GSK2830371 is not publicly available in the search results, standard laboratory safety precautions should be followed when handling this compound. The following guidelines are based on general knowledge for handling research chemicals.

3.1. Hazard Identification (Presumed)

As a novel chemical entity, the full toxicological profile of GSK2830371 has not been extensively characterized. Based on its intended biological activity, it should be handled with care. Assume the compound may be harmful if swallowed, inhaled, or in contact with skin.

3.2. Recommended Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

3.3. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash with soap and plenty of water. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

3.4. Handling and Storage

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C.[1][5][6]

Mechanism of Action and Signaling Pathway

GSK2830371 is a potent and selective allosteric inhibitor of WIP1 phosphatase, with an IC50 of 6 nM.[1][7] It exhibits high selectivity for WIP1 over other phosphatases.[1] WIP1 is a critical negative regulator of the p53 tumor suppressor pathway. In response to cellular stress, such as DNA damage, p53 is activated and initiates a cascade of events leading to cell cycle arrest, senescence, or apoptosis. WIP1 counteracts this process by dephosphorylating and inactivating p53 and other key proteins in the DNA damage response pathway, including ATM and Chk2.[2][3][4]

By inhibiting WIP1, GSK2830371 prevents the dephosphorylation of these key signaling molecules, leading to their sustained activation. This results in an enhanced and prolonged p53 response, promoting anti-tumor effects.

WIP1_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation Tumor Suppressor Activation cluster_response Cellular Response cluster_regulation Negative Regulation DNA_Damage DNA Damage ATM_Chk2 ATM/Chk2 DNA_Damage->ATM_Chk2 activates p53 p53 ATM_Chk2->p53 phosphorylates (activates) Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2 MDM2 p53->MDM2 induces expression WIP1 WIP1 (PPM1D) WIP1->ATM_Chk2 WIP1->p53 dephosphorylates (inactivates) GSK2830371 GSK2830371 GSK2830371->WIP1 inhibits MDM2->p53 promotes degradation

Caption: The p53 signaling pathway and the inhibitory action of GSK2830371 on WIP1 phosphatase.

Experimental Protocols and Applications

GSK2830371 has been utilized in a variety of in vitro and in vivo studies to investigate its anti-cancer properties.

5.1. In Vitro Cell-Based Assays

GSK2830371 has been shown to inhibit the growth of various cancer cell lines, particularly those with wild-type p53.[2][5] It is often used in combination with other anti-cancer agents, such as MDM2 inhibitors, to enhance their efficacy.[2][3][4]

Assay TypeCell Line ExampleConcentration RangeIncubation TimeReadoutReference(s)
Growth Inhibition MCF-7 (Breast Cancer)0.01 - 10 µM72 - 96 hoursCell viability (e.g., CCK-8, SRB)[3][5]
Apoptosis Assay NGP (Neuroblastoma)2.5 µM (in combination)24 - 48 hoursCaspase-3/7 activity[2]
Western Blot MCF-72.5 µM4 - 24 hoursPhospho-p53 (Ser15), WIP1 levels[2]

Step-by-Step Protocol for a Typical Cell Growth Inhibition Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of GSK2830371 in the appropriate cell culture medium. A common solvent for the stock solution is DMSO.[5][6]

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of GSK2830371. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CCK-8 or SRB assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.

Cell_Growth_Assay A 1. Seed Cells in 96-well plate C 3. Treat Cells A->C B 2. Prepare Serial Dilution of GSK2830371 B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Measure Viability (e.g., CCK-8 Assay) D->E F 6. Analyze Data (Calculate GI50) E->F

Caption: A generalized workflow for a cell growth inhibition assay using GSK2830371.

5.2. In Vivo Studies

GSK2830371 is orally bioavailable and has demonstrated anti-tumor activity in animal models.[1]

  • Animal Model: Xenograft models using human cancer cell lines are commonly employed.

  • Dosing: Oral administration is a viable route.

  • Pharmacodynamic Markers: Inhibition of WIP1 activity in tumors can be assessed by measuring the phosphorylation levels of its substrates, such as p53.

Conclusion

GSK2830371 is a valuable research tool for investigating the role of WIP1/PPM1D in cancer biology and for exploring novel therapeutic strategies. Its high selectivity and potent inhibitory activity make it a powerful modulator of the p53 pathway. This guide provides a foundational understanding of its properties and applications, empowering researchers to design and execute robust experiments. As with any research chemical, it is imperative to adhere to strict safety protocols and consult the full Safety Data Sheet from the supplier before use.

References

  • Esfandiari, A., et al. (2016). Chemical inhibition of wild-type p53-induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Molecular Cancer Therapeutics, 15(3), 379-391. [Link]

  • Lin, Y.-H., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3843. [Link]

  • Pechackova, S., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(12), 14458–14475. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride, a key intermediate in the synthesis of advanced molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride, a key intermediate in the synthesis of advanced molecular probes and potential therapeutic agents. This document details the compound's physicochemical properties, including its molecular weight, and outlines robust protocols for its synthesis and characterization. Furthermore, it explores the compound's significance and potential applications within the fields of medicinal chemistry and drug development, grounded in the established pharmacological importance of the quinoline scaffold. Safety protocols and handling procedures are also discussed to ensure its effective and safe utilization in a research setting. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile chemical entity.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents with a wide array of biological activities. Quinoline derivatives have demonstrated efficacy as antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral agents.[1][2] The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of a molecule's pharmacological profile.

The subject of this guide, 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride, belongs to a class of 2-aryl-quinoline-4-carboxylic acid derivatives. These compounds are of particular interest as the 2-aryl group can significantly influence biological activity, while the 4-carbonyl chloride moiety serves as a highly reactive handle for further chemical modifications, such as the synthesis of amides and esters. This reactivity makes it an invaluable intermediate for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[2][3] For instance, derivatives of the closely related 2-phenylquinoline-4-carboxylic acid have been investigated as potent inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression.[4]

This guide will provide the necessary technical details for the synthesis, characterization, and safe handling of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride, empowering researchers to leverage its potential in their scientific endeavors.

Physicochemical Properties

A precise understanding of the physicochemical properties of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride is fundamental for its application in chemical synthesis and for predicting its behavior in biological systems.

PropertyValueSource/Method
IUPAC Name 2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride-
Molecular Formula C₁₈H₁₄ClNO₂Calculated
Molecular Weight 311.77 g/mol Calculated
CAS Number Not available-
Precursor CAS No. 51842-68-3 (for the carboxylic acid)Sigma-Aldrich
Canonical SMILES CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl-
Appearance Expected to be a solidInferred from analogs
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, DMF)Inferred from reactivity

Synthesis and Mechanism

The synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride is a two-stage process. The first stage involves the construction of the quinoline core to form the precursor, 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid. The second stage is the conversion of the carboxylic acid to the highly reactive carbonyl chloride.

Stage 1: Synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid via Pfitzinger Reaction

The Pfitzinger reaction is a classic and reliable method for synthesizing quinoline-4-carboxylic acids.[1] It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.

Reaction Scheme:

Caption: Pfitzinger reaction for the synthesis of the precursor acid.

Causality of Experimental Choices:

  • Isatin: Serves as the foundational building block, providing the aniline moiety and a reactive ketone for the initial condensation.

  • 4-Ethoxyacetophenone: This specific ketone is chosen to introduce the desired 2-(4-ethoxyphenyl) substituent onto the quinoline ring.

  • Potassium Hydroxide (KOH): A strong base is required to deprotonate the α-methylene group of the acetophenone, forming an enolate for the initial nucleophilic attack on isatin. It also facilitates the ring-opening of the isatin intermediate.

  • Ethanol/Water: A common solvent system that provides good solubility for the reactants and facilitates the reaction.

Detailed Experimental Protocol (Adapted from a similar synthesis of 2-(4-Methylphenyl)quinoline-4-carboxylic acid): [1]

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide.

  • Addition of Ketone: To the stirred solution, add 4-ethoxyacetophenone (1.05 equivalents) dissolved in ethanol.

  • Reaction: Heat the mixture to reflux (approximately 85°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Carefully acidify the mixture with a dilute acid (e.g., 3M HCl or acetic acid) to a pH of 5-6. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

Stage 2: Conversion to 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride

The conversion of a carboxylic acid to a carbonyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[5][6]

Reaction Scheme:

Caption: Conversion of the carboxylic acid to the carbonyl chloride.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): A highly effective chlorinating agent. The reaction proceeds via a chlorosulfite intermediate, which readily eliminates sulfur dioxide and a chloride ion.

  • Catalytic DMF: N,N-Dimethylformamide (DMF) is often used as a catalyst. It reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction.

  • Aprotic Solvent: The reaction is typically carried out in an inert, aprotic solvent like dichloromethane (DCM) or toluene under anhydrous conditions to prevent hydrolysis of the product.

Detailed Experimental Protocol: [2][6]

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (typically 1.5-2.0 equivalents) dropwise to the suspension at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Isolation: After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The crude 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride is often used in the next step without further purification due to its reactivity. If purification is necessary, it can be attempted by recrystallization from a non-polar solvent, though care must be taken to avoid moisture.

Characterization and Analytical Data

TechniqueExpected Observations for 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride
¹H NMR Signals corresponding to the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm). A complex multiplet pattern in the aromatic region (7.0-8.8 ppm). The acidic proton of the carboxylic acid (13-14 ppm) will be absent.
¹³C NMR Carbonyl carbon signal shifted downfield compared to the carboxylic acid (around 168-172 ppm). Signals for the ethoxy group carbons (around 14 ppm and 64 ppm). Aromatic carbon signals in the typical range (115-160 ppm).
FT-IR A strong C=O stretching band for the carbonyl chloride at a higher wavenumber than the carboxylic acid (typically 1750-1800 cm⁻¹). Absence of the broad O-H stretch from the carboxylic acid. C-O and C-N stretching bands will also be present.
Mass Spec (EI) The molecular ion peak (M⁺) should be observable at m/z ≈ 311 and 313 in an approximate 3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl).

Applications in Research and Drug Development

As a reactive intermediate, 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride is a valuable starting material for the synthesis of a diverse range of quinoline-based compounds with potential therapeutic applications.

  • Anticancer Agents: The quinoline scaffold is present in several approved anticancer drugs. By reacting the carbonyl chloride with various amines, a library of quinoline-4-carboxamides can be generated. These derivatives can be screened for activity against various cancer cell lines and specific molecular targets, such as protein kinases or histone deacetylases (HDACs).[4][7]

  • Anti-inflammatory Agents: Certain quinoline derivatives have shown potent anti-inflammatory effects, in some cases through the inhibition of cyclooxygenase (COX) enzymes.[8] The title compound can be used to synthesize analogs for evaluation in inflammatory disease models.

  • Antimalarial and Antimicrobial Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine. New derivatives synthesized from 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride could be explored for their activity against drug-resistant strains of Plasmodium falciparum and other microbial pathogens.[1]

  • Neurokinin-3 (NK-3) Receptor Antagonists: Derivatives of 2-phenylquinoline-4-carboxamides have been identified as antagonists of the NK-3 receptor, which is a target for treating central nervous system disorders.[7] This suggests a potential avenue of investigation for compounds derived from the title molecule.

Workflow for a Drug Discovery Application:

Drug Discovery Workflow A 2-(4-Ethoxyphenyl)quinoline- 4-carbonyl chloride C Parallel Synthesis A->C B Amine Library B->C D Compound Library (Quinoline-4-carboxamides) C->D E High-Throughput Screening (e.g., Kinase Assay) D->E F Hit Identification E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: A typical workflow utilizing the title compound in drug discovery.

Safety, Handling, and Storage

As a reactive acyl chloride and a quinoline derivative, 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride must be handled with appropriate caution.

  • General Hazards: Based on the parent quinoline structure, the compound should be considered harmful if swallowed or in contact with skin, and may cause skin and serious eye irritation.[4] The carbonyl chloride functional group is corrosive and will react with moisture to produce hydrochloric acid.

  • Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. The compound is moisture-sensitive and should be handled under an inert atmosphere (nitrogen or argon) whenever possible. Use dry glassware and solvents.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water, alcohols, and strong bases.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride is a strategically important chemical intermediate. Its synthesis, leveraging the robust Pfitzinger reaction and standard chlorination techniques, is accessible and scalable. The compound's true value lies in the reactivity of its carbonyl chloride group, which provides a gateway to a vast chemical space of novel quinoline derivatives. For researchers in medicinal chemistry and drug development, this molecule represents a powerful tool for generating compound libraries aimed at discovering new therapeutic agents for a range of diseases, from cancer to inflammatory disorders. Adherence to strict safety protocols is paramount to ensure its effective and safe application in the laboratory.

References

  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • Di, M., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Hasan, M., et al. (2020). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Pharmaceutical and Biomedical Research. [Link]

  • (Reference not directly cited in text)
  • Penta. (2025). Quinoline - SAFETY DATA SHEET. [Link]

  • Al-Ostath, A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E. [Link]

  • Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • Hayani, M., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]

  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • (Reference not directly cited in text)

Sources

Foundational

Chemo-Structural Profiling and Synthetic Utility of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride

Executive Summary & Chemical Identity[1] The compound 2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of 2-phenylquinoline-4-carboxamide derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

The compound 2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of 2-phenylquinoline-4-carboxamide derivatives. These scaffolds are privileged structures in medicinal chemistry, serving as precursors for NK3 receptor antagonists (e.g., Osanetant analogs), anti-infectives (antimalarials), and histone deacetylase (HDAC) inhibitors.

Due to the high reactivity of the acyl chloride moiety, this compound is rarely cataloged as a shelf-stable reagent. Instead, it is generated in situ from its carboxylic acid precursor. This guide provides the definitive structural identifiers and a self-validating protocol for its generation and capture.

Structural Identifiers
PropertyData Specification
IUPAC Name 2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride
Molecular Formula C₁₈H₁₄ClNO₂
Molecular Weight 311.76 g/mol
CAS (Precursor Acid) 35853-50-0 (2-(4-ethoxyphenyl)quinoline-4-carboxylic acid)
Canonical SMILES CCOc1ccc(cc1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Isomeric SMILES CCOc1ccc(cc1)c2nc3ccccc3c(c2)C(=O)Cl
InChI String InChI=1S/C18H14ClNO2/c1-2-22-14-9-7-13(8-10-14)17-11-16(18(19)21)15-6-4-3-5-12(15)20-17/h3-11H,2H2,1H3

Synthetic Pathway & Causality

The synthesis of 2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride is a two-stage convergent process. We utilize the Pfitzinger Reaction for the construction of the quinoline core, followed by Nucleophilic Acyl Substitution for the chlorination.

Strategic Rationale
  • Why Pfitzinger? Unlike the Doebner reaction, the Pfitzinger reaction (condensation of isatin with a ketone) provides higher regioselectivity for 2-substituted quinoline-4-carboxylic acids and avoids the formation of dihydroquinoline byproducts [1].

  • Why Thionyl Chloride (

    
    )?  While oxalyl chloride is milder, thionyl chloride is preferred here because the byproduct (
    
    
    
    ) is a gas, driving the reaction equilibrium forward (Le Chatelier's principle) and simplifying workup. Catalytic DMF is essential to form the Vilsmeier-Haack intermediate, which accelerates the attack on the sterically hindered C4-carboxylate [2].
Reaction Workflow Diagram

G cluster_0 Activation Mechanism Isatin Isatin (Precursor A) Acid 2-(4-Ethoxyphenyl) quinoline-4-carboxylic acid (Stable Intermediate) Isatin->Acid KOH, EtOH Reflux (Pfitzinger) Ketone 4-Ethoxyacetophenone (Precursor B) Ketone->Acid Chloride 2-(4-Ethoxyphenyl) quinoline-4-carbonyl chloride (Reactive Electrophile) Acid->Chloride SOCl2, cat. DMF Reflux Acid->Chloride Amide Target Carboxamide (Bioactive Scaffold) Chloride->Amide R-NH2, Et3N DCM

Caption: Figure 1. Convergent synthesis of the quinoline core via Pfitzinger reaction followed by acyl chloride activation. Red node indicates the moisture-sensitive target compound.

Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and releases toxic HCl and


 gases. All operations must be performed in a functioning fume hood.
Step 1: Synthesis of the Carboxylic Acid Precursor
  • Reagents: Suspend Isatin (10 mmol) in ethanol (15 mL). Add 33% aqueous KOH (5 mL).

  • Addition: Add 4-ethoxyacetophenone (10 mmol) slowly to the deep red solution.

  • Reaction: Reflux the mixture at 80°C for 12–18 hours. The solution will darken as the isatin ring opens and condenses with the ketone.

  • Workup:

    • Cool to room temperature.[1]

    • Evaporate ethanol under reduced pressure.

    • Dilute the residue with water (20 mL) and wash with diethyl ether (2 x 10 mL) to remove unreacted ketone.

    • Critical Step: Acidify the aqueous layer with glacial acetic acid to pH 4–5. The yellow precipitate (2-(4-ethoxyphenyl)quinoline-4-carboxylic acid) will form.

    • Filter, wash with water, and dry.

Step 2: Generation of the Carbonyl Chloride (Target)

This step converts the stable acid into the reactive chloride described in the topic.

  • Setup: Place the dried carboxylic acid (2.0 g) in a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

  • Activation: Add anhydrous Thionyl Chloride (

    
    ) (10 mL, excess).
    
  • Catalysis: Add 2 drops of anhydrous DMF. Note: DMF acts as a catalyst by forming the reactive chloroiminium species.

  • Reaction: Reflux at 75°C for 2–3 hours.

    • Endpoint: The suspension should become a clear solution, indicating the consumption of the solid acid.

  • Isolation:

    • Distill off excess

      
       under reduced pressure (use a trap for acidic gases).
      
    • Co-evaporate with anhydrous toluene (2 x 10 mL) to remove traces of thionyl chloride.

    • Result: The residue is the crude 2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride , typically a yellow/orange solid. Use immediately for the next step (e.g., amidation).

Quality Control & Validation

Since the acid chloride is unstable to moisture, standard LC-MS is not recommended as the sample will hydrolyze back to the acid on the column. Use the following methods for verification:

Infrared Spectroscopy (FT-IR)
  • Acid Precursor: Look for a broad O-H stretch (2500–3300 cm⁻¹) and a Carbonyl (C=O) stretch around 1700 cm⁻¹.

  • Acid Chloride (Target):

    • Disappearance: The broad O-H stretch must be absent.

    • Shift: The C=O stretch shifts to a higher frequency (~1770–1785 cm⁻¹ ) due to the electron-withdrawing inductive effect of the chlorine atom.

Derivatization Check (Methanolysis)

To confirm the chloride formed without isolating it:

  • Take a small aliquot of the reaction mixture.

  • Quench into anhydrous methanol.

  • Run TLC/LC-MS.

  • Result: You should observe the methyl ester (Methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate) rather than the free acid.

References

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Acid Chlorides).

  • PubChem. (2023). 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid derivatives.[2] National Library of Medicine.

Sources

Exploratory

Comparative Technical Analysis: 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid vs. Its Acid Chloride Derivative

This guide provides an in-depth technical analysis comparing 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (the stable precursor) and its acid chloride derivative (the reactive intermediate). It is designed for medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (the stable precursor) and its acid chloride derivative (the reactive intermediate). It is designed for medicinal chemists and process scientists optimizing synthetic routes for quinoline-based pharmacophores.

Executive Summary

The quinoline-4-carboxylic acid scaffold, particularly the 2-phenyl substituted derivatives (Cinchophen analogs), represents a "privileged structure" in medicinal chemistry, exhibiting activities ranging from HDAC inhibition to anti-inflammatory effects.

The distinction between the Carboxylic Acid (Parent) and the Acid Chloride (Derivative) is the fundamental difference between a thermodynamically stable pharmacophore and a kinetically activated building block . While the acid is the form typically tested in biological assays, the acid chloride is the transient, high-energy species required to overcome the activation energy barrier for downstream functionalization (e.g., amide coupling).

Structural & Physicochemical Profile

The following table contrasts the fundamental properties of the two species. Note that while the acid is a cataloged chemical entity, the acid chloride is often generated in situ due to its hydrolytic instability.

FeatureParent Acid Acid Chloride Derivative
IUPAC Name 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride
CAS Number 51842-68-3 Not commonly cataloged (Transient)
Functional Role Stable Precursor / Bioactive LigandActivated Electrophile / Synthetic Intermediate
Hybridization (Carbonyl)

(Resonance stabilized)

(Inductively destabilized)
Leaving Group Ability Poor (

is a strong base)
Excellent (

is a weak base)
Stability High (Stable at RT, air-stable)Low (Hydrolyzes rapidly in moist air)
Solubility DMSO, DMF, hot alcohols; insoluble in waterDCM, Chloroform, Toluene; reacts with protic solvents
Key Spectral Shift (IR)

(Broad, H-bonded)

(Sharp)

Synthetic Pathways & Mechanistic Logic

The synthesis of the parent acid typically utilizes the Pfitzinger Reaction , a robust condensation of isatin and a ketone. The conversion to the acid chloride is a nucleophilic acyl substitution driven by inorganic reagents like Thionyl Chloride (


).[1][2][3]
The Pfitzinger Assembly (Parent Acid Synthesis)

The parent acid is constructed by condensing Isatin with 4'-Ethoxyacetophenone in strong base (KOH). The base opens the isatin ring to form isatinate, which then condenses with the ketone enolate.

Activation to Acid Chloride

To render the carbonyl carbon susceptible to nucleophilic attack by amines (to form amides), the hydroxyl group must be converted into a good leaving group.

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride (
    
    
    
    ).
  • Catalyst: Dimethylformamide (DMF) (catalytic amounts form the Vilsmeier-Haack reagent intermediate, accelerating the reaction).

  • Byproducts:

    
     and 
    
    
    
    – entropy driven.
Visualization: Synthesis & Activation Workflow[6]

SynthesisWorkflow Isatin Isatin Intermediate Pfitzinger Intermediate (Isatinate) Isatin->Intermediate KOH, EtOH, Reflux Ketone 4'-Ethoxyacetophenone Ketone->Intermediate ParentAcid Parent Acid (2-(4-Ethoxyphenyl)quinoline-4-COOH) STABLE Intermediate->ParentAcid Cyclization & Acidification AcidChloride Acid Chloride (Active Electrophile) UNSTABLE ParentAcid->AcidChloride SOCl2, cat. DMF Reflux, 2h HCl HCl (g) + SO2 (g) ParentAcid->HCl SOCl2 Thionyl Chloride (SOCl2) Amide Target Amide (Drug Candidate) AcidChloride->Amide Amine (R-NH2) Base (Et3N)

Figure 1: Synthetic workflow from raw materials to the activated acid chloride intermediate.

Reactivity Profile: The "Activation" Concept

The core difference lies in the electrophilicity of the carbonyl carbon .[4][5]

The Parent Acid (Low Reactivity)

In the carboxylic acid, the carbonyl carbon is electron-deficient but stabilized by resonance from the adjacent oxygen lone pairs. Furthermore, the acidic proton (


) reacts instantly with basic nucleophiles (amines) to form a carboxylate salt .
  • Result: The carboxylate anion is electron-rich and unreactive toward nucleophilic attack. Direct reaction with amines fails without coupling agents (HATU, EDC).

The Acid Chloride (High Reactivity)

Replacing


 with 

achieves two critical effects:
  • Inductive Withdrawal: Chlorine is highly electronegative (

    
    ), pulling electron density away from the carbonyl carbon, making it intensely electrophilic.
    
  • Leaving Group Quality: Chloride (

    
    ) is a weak base and an excellent leaving group.
    
  • Result: The acid chloride reacts vigorously with nucleophiles (amines, alcohols) even at low temperatures. It does not suffer from salt formation issues because there is no acidic proton.

Visualization: Reactivity Comparison

Reactivity cluster_Acid Parent Acid Pathway cluster_Chloride Acid Chloride Pathway Acid Carboxylic Acid (R-COOH) Salt Ammonium Carboxylate Salt (R-COO-  +NH3-R') DEAD END Acid->Salt Mix directly Amine1 Amine (R'-NH2) Amine1->Salt Chloride Acid Chloride (R-COCl) Tetrahedral Tetrahedral Intermediate Chloride->Tetrahedral Nucleophilic Attack Amine2 Amine (R'-NH2) Amine2->Tetrahedral Product Amide Product (R-CONHR') Tetrahedral->Product Elimination of Cl-

Figure 2: Mechanistic divergence. The acid forms unreactive salts with amines, whereas the chloride facilitates productive coupling.

Experimental Protocols

Synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid (Pfitzinger Reaction)

Objective: Isolate the stable parent scaffold.

  • Reagents: Isatin (10 mmol), 4'-Ethoxyacetophenone (10 mmol), KOH (33% aq. solution, 20 mL), Ethanol (20 mL).

  • Procedure:

    • Dissolve isatin in the alcoholic KOH solution.

    • Add 4'-ethoxyacetophenone.

    • Reflux the mixture for 12–24 hours. The solution typically turns dark red/brown.

    • Cool to room temperature and distill off excess ethanol.

    • Crucial Step: Acidify the residue with dilute acetic acid or HCl (to pH 3–4). The quinoline acid will precipitate as a solid.[6]

    • Filter, wash with water, and recrystallize from Ethanol/DMF.

  • Validation:

    • MP: Expect

      
       (dec).
      
    • 1H NMR: Look for the disappearance of the methyl ketone singlet and the appearance of the quinoline aromatic protons.

Generation of the Acid Chloride

Objective: Generate the reactive intermediate for immediate use. Note: Isolation is possible but usually unnecessary.

  • Reagents: Parent Acid (1 mmol), Thionyl Chloride (5–10 mL, excess), DMF (1–2 drops).

  • Procedure:

    • Place the dry Parent Acid in a round-bottom flask under Argon/Nitrogen.

    • Add Thionyl Chloride carefully (fume hood!).

    • Add catalytic DMF.

    • Reflux at

      
       for 2–3 hours. The suspension should become a clear solution as the acid converts to the soluble acid chloride.
      
    • Work-up: Remove excess

      
       under reduced pressure (rotary evaporator with a base trap).
      
    • Result: A yellow/tan solid residue of the crude acid chloride.

  • Usage: Redissolve immediately in anhydrous DCM or THF for the next step (e.g., addition of an amine).

Applications in Drug Discovery[9][10]

The 2-substituted quinoline-4-carboxylic acid motif is a validated pharmacophore.

  • HDAC Inhibitors: Derivatives of this acid (e.g., where the carboxylic acid is converted to a hydroxamic acid via the acid chloride) have shown selectivity for Histone Deacetylase 3 (HDAC3), a target for cancer therapy [1].[6][7]

  • Antibacterial Agents: The lipophilic 4-ethoxyphenyl group enhances cell membrane permeability compared to the unsubstituted analog, making these derivatives potent against Gram-positive bacteria [2].

  • DHODH Inhibition: Quinoline-4-carboxylic acids mimic the structure of Brequinar, inhibiting Dihydroorotate Dehydrogenase, a target for autoimmune diseases and viral infections [3].

Safety & Stability

  • Parent Acid: Generally low toxicity but should be handled as a potential irritant. Stable for years if stored dry.

  • Acid Chloride: Corrosive and Lachrymator. Reacts violently with water to release HCl gas. Must be stored under inert gas (Ar/N2) in a desiccator. If the bottle "smokes" upon opening, it has partially hydrolyzed.

References

  • Hui, Q., Zhang, L., & Feng, J. (2022).[6] Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.[6][7] Frontiers in Chemistry. Link

  • Desai, N. C., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Link

  • Femino, B. D., et al. (2023). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich.[8][9] (n.d.). 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid Product Page. Link

  • PubChem.[10][11] (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid (Analogous Structure Data). Link

Sources

Foundational

Solubility Profile of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide Abstract: 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride is a highly reactive intermediate pivotal in the synthesis of novel quinoline-based compounds for drug discovery and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride is a highly reactive intermediate pivotal in the synthesis of novel quinoline-based compounds for drug discovery and materials science. Its utility in acylation reactions is directly governed by its solubility and stability in organic solvents. Misunderstanding these parameters can lead to failed reactions, low yields, and purification challenges. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. We delve into the structural factors influencing its dissolution, provide predictive assessments for its behavior in various solvent classes, and present robust, step-by-step protocols for both qualitative and quantitative solubility determination. This document is intended to serve as an essential resource for researchers, enabling informed solvent selection for synthesis, purification, and storage.

Introduction: The Synthetic Importance of a Reactive Intermediate

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antimalarials, anticancer agents, and antivirals.[1][2] The title compound, 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride, serves as a key building block for creating novel carboxamides, esters, and ketones, which are frequently explored for biological activity.[3][4] As an acyl chloride, its primary role is to acylate nucleophiles, a reaction whose efficiency is critically dependent on achieving a homogeneous reaction medium.[5]

The solubility of this intermediate is not a simple matter of physical dissolution. Its high reactivity, particularly towards moisture and protic solvents, means that "solubility" must be considered in tandem with "stability."[6] Choosing an inappropriate solvent can lead to rapid hydrolysis back to the parent carboxylic acid, rendering the material useless for its intended acylation purpose. This guide, therefore, addresses not just where the compound will dissolve, but where it will dissolve and remain reactive for subsequent synthetic steps.

Structural Analysis and Physicochemical Predictions

The solubility behavior of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride is dictated by the interplay of its three primary structural components:

  • Quinoline Core: This bicyclic aromatic system is largely nonpolar and hydrophobic. The nitrogen atom imparts weak basicity, which can influence solubility in acidic media; however, this is less relevant for the highly reactive acyl chloride form compared to its parent carboxylic acid.[7][8]

  • 4-Ethoxyphenyl Group: This substituent significantly increases the lipophilicity and nonpolar character of the molecule, suggesting a preference for less polar organic solvents.

  • 4-Carbonyl Chloride Group (-COCl): This is the most influential functional group. It is highly polar and electrophilic, making the compound susceptible to nucleophilic attack.[5] While its polarity might suggest solubility in polar solvents, its reactivity often precludes their use. This group is the primary site of degradation via hydrolysis.

Based on this structure, the molecule possesses a large, nonpolar surface area with a highly reactive, polar functional group. This duality predicts favorable solubility in aprotic solvents of intermediate to low polarity that can solvate the molecule without reacting with the acyl chloride moiety.

Guiding Principles: Solvent Selection and Reactivity

The foundational principle of "like dissolves like" provides a starting point for solvent selection.[9] However, for a reactive acyl chloride, this principle must be refined with considerations of chemical compatibility.

Aprotic Nonpolar Solvents
  • Examples: Toluene, Hexanes, Benzene, Diethyl Ether.

  • Rationale: These solvents are chemically compatible and will not react with the acyl chloride. Solubility will be primarily driven by the large nonpolar backbone of the molecule. We can predict moderate to good solubility, particularly in aromatic solvents like toluene, which can engage in π-stacking interactions with the quinoline ring.

Aprotic Polar Solvents
  • Examples: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Rationale: This class represents the most promising solvents for synthesis. DCM and CHCl₃ offer excellent compatibility and are adept at dissolving moderately polar organic compounds. THF is also a strong candidate. Solvents like DMF and DMSO are powerful solubilizers but must be used with extreme caution.[7] They are hygroscopic and must be rigorously dried, as trace water will cause rapid decomposition.

Protic Solvents
  • Examples: Water, Methanol, Ethanol, Acetic Acid.

  • Rationale: These solvents are incompatible for dissolution without reaction. The lone pairs on the oxygen atoms of water and alcohols will act as nucleophiles, attacking the electrophilic carbonyl carbon and leading to rapid solvolysis (hydrolysis or alcoholysis) to form the corresponding carboxylic acid or ester.[5] Therefore, these should be avoided unless the intention is to form the ester derivative.

Predictive Solubility Summary

While empirical data is the gold standard, a predictive framework is invaluable for initial experimental design. The following table summarizes the expected solubility and stability of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride.

Solvent ClassExample SolventDielectric Constant (Polarity)Expected SolubilityStability & Key Considerations
Aprotic Nonpolar Toluene2.4ModerateHigh Stability. Excellent choice for reactions requiring inert conditions.
Hexane1.9Low to ModerateHigh Stability. May be a poor solvent unless heated; often used as an anti-solvent for crystallization.
Aprotic Halogenated Dichloromethane (DCM)9.1High High Stability (if anhydrous). A preferred solvent for many acylation reactions.
Chloroform (CHCl₃)4.8High High Stability (if anhydrous). Similar to DCM.
Aprotic Ether Tetrahydrofuran (THF)7.5High Good Stability. Must be anhydrous. Peroxide formation is a safety concern with aged THF.
Aprotic Polar (Amide/Sulfoxide) DMF36.7Very HighUse With Extreme Caution. Must be exceptionally dry. Can sometimes participate in side reactions.
DMSO46.7Very HighUse With Extreme Caution. Must be exceptionally dry. Potential for reaction at elevated temperatures.
Protic Ethanol24.6Reactive Unstable. Rapidly converts to the corresponding ethyl ester.
Water80.1Reactive Unstable. Rapidly hydrolyzes to the parent carboxylic acid, 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid.[10][11]

Experimental Protocols for Solubility Determination

Verifying solubility is a critical precursor to any synthetic work. The following protocols provide methods for both rapid screening and precise quantification.

Protocol: Rapid Qualitative Solubility Assessment

This method allows for a quick visual determination of solubility in a range of solvents, ideal for initial screening.

Methodology:

  • Preparation: Arrange a series of clean, dry test tubes. Label each with a different solvent to be tested (e.g., Toluene, DCM, THF, Ethanol).

  • Aliquot Compound: Add approximately 10-20 mg of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride to each test tube.

  • Solvent Addition: Using a pipette, add the selected solvent to the first tube in 0.5 mL increments.

  • Observation: After each addition, vortex the tube for 30 seconds. Observe if the solid dissolves completely.

  • Categorization:

    • Soluble: Complete dissolution in < 1 mL of solvent.

    • Sparingly Soluble: Partial dissolution or requires > 1-3 mL of solvent.

    • Insoluble/Reactive: Solid remains undissolved, or evidence of reaction (e.g., gas evolution, color change, precipitate formation) is observed.

  • Repeat: Repeat steps 3-5 for all selected solvents.

Protocol: Quantitative Solubility Determination by the Shake-Flask Method

This is the industry-standard "gold standard" method for determining thermodynamic solubility, providing a precise concentration value (e.g., in mg/mL or mM).[12]

Methodology:

  • Prepare Supersaturated Solution: Add an excess amount of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride (e.g., 20 mg) to a vial containing a known volume of the chosen anhydrous solvent (e.g., 2 mL of DCM). The amount should be sufficient to ensure solid material remains undissolved.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C). Agitate for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (PTFE is recommended for organic solvents) into a clean, pre-weighed vial. This step is critical to remove any microscopic particulate matter.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration suitable for the chosen analytical method. A 100-fold or 1000-fold dilution is common.

  • Analysis: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a multi-point calibration curve prepared from standards of known concentration.

  • Calculation: Use the concentration of the diluted sample and the dilution factor to calculate the original concentration in the saturated supernatant, which represents the compound's solubility.

G cluster_prep Preparation cluster_sampling Sampling & Analysis A Add Excess Solid to Solvent B Seal Vial & Equilibrate (24-48h at constant T) A->B C Settle Undissolved Solid B->C D Withdraw & Filter Supernatant (0.22 µm) C->D E Prepare Serial Dilutions D->E F Analyze via HPLC-UV (vs. Calibration Curve) E->F G Calculate Solubility (mg/mL or mM) F->G

Caption: Workflow for Quantitative Solubility Determination.

Implications for Researchers

A thorough understanding of the solubility of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride is not merely academic; it has direct practical consequences:

  • Reaction Homogeneity: Ensuring the compound is fully dissolved is critical for achieving reproducible and high-yielding acylation reactions. Suspensions can lead to slow, incomplete conversions.[6]

  • Purification Strategy: Knowledge of its solubility in various solvents informs the choice of systems for recrystallization. A good system involves a solvent in which the compound is soluble when hot but sparingly soluble when cold. A non-solvent (like hexanes) can be used as an anti-solvent to induce precipitation.

  • Handling and Storage: The compound should be stored under an inert atmosphere and handled using anhydrous solvents and dry glassware to prevent degradation. Its reactivity with atmospheric moisture means that even brief exposure can compromise its quality.

Conclusion

2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride is a valuable synthetic intermediate whose utility is intrinsically linked to its solubility and stability. While highly soluble in common anhydrous aprotic solvents like DCM, THF, and chloroform, its reactivity precludes the use of protic solvents such as water and alcohols. The predictive framework and experimental protocols provided in this guide equip researchers with the necessary tools to make informed decisions regarding solvent selection, ensuring the successful application of this reactive building block in their synthetic endeavors. Adherence to anhydrous techniques is paramount to preserving the compound's integrity and achieving desired reaction outcomes.

References

Sources

Exploratory

Medicinal Chemistry Applications of 4-Ethoxy Substituted Quinolines

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Technical Guide to Synthesis, SAR, and Therapeutic Targeting Executive Summary The quinoline scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Synthesis, SAR, and Therapeutic Targeting

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, yet the 4-position offers a distinct vector for optimization that is often overshadowed by 4-amino (chloroquine-like) derivatives. This guide focuses specifically on 4-ethoxy substituted quinolines , a subclass where the ether linkage provides unique physicochemical properties—balancing lipophilicity (


), metabolic stability, and hydrogen bond acceptance—distinct from their 4-amino or 4-methoxy counterparts.

This guide details the synthesis, Structure-Activity Relationship (SAR), and dual-therapeutic application of 4-ethoxy quinolines in Antitubercular (TB) and Anticancer (Topoisomerase I) drug discovery.

Chemical Rationale: Why 4-Ethoxy?

In lead optimization, the transition from a methoxy (-OCH


) to an ethoxy (-OCH

CH

) group at the 4-position is rarely accidental. It serves three specific medicinal chemistry functions:
  • Lipophilic Pocket Filling: The ethyl group adds steric bulk and lipophilicity (increasing cLogP by ~0.5 units vs. methoxy), allowing the molecule to fill hydrophobic pockets in targets like the Cytochrome

    
     complex  (Mycobacterium) or Topoisomerase I  (Human).
    
  • Solubility Modulation: Unlike the ionizable 4-amino group (which creates high basicity and lysosomal trapping), the 4-ethoxy group remains neutral, altering membrane permeability and distribution volumes.

  • Conformational Locking: The ethoxy group can induce specific torsional constraints on the quinoline ring, affecting the planarity required for DNA intercalation.

Synthetic Architectures

The installation of the 4-ethoxy group is best achieved via Nucleophilic Aromatic Substitution (


) , which offers higher regioselectivity than direct alkylation of 4-quinolones (which often yields N-alkylated byproducts).
Protocol 1: Regioselective Synthesis of 4-Ethoxy-2-methylquinoline

Target: High-purity intermediate for antitubercular library generation.

Reagents:

  • 4-Chloro-2-methylquinoline (1.0 eq)

  • Sodium Ethoxide (NaOEt) (1.5 eq) - Freshly prepared preferred

  • Ethanol (Anhydrous)

  • Inert Atmosphere (

    
     or 
    
    
    
    )

Step-by-Step Methodology:

  • Preparation of Alkoxide: In a flame-dried round-bottom flask, dissolve sodium metal (1.5 eq) in anhydrous ethanol (0.5 M concentration relative to substrate) under

    
     flow. Stir until evolution of 
    
    
    
    gas ceases.
  • Addition: Cool the solution to 0°C. Add 4-Chloro-2-methylquinoline (1.0 eq) portion-wise to the ethoxide solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material spot (

    
    ) should disappear, replaced by a more polar product.
    
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Dichloromethane (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Hexane/Ethanol to yield white/off-white needles.
    

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the characteristic quartet at

    
     ppm (
    
    
    
    ) and triplet at
    
    
    ppm (
    
    
    ). The absence of a broad singlet at
    
    
    ppm confirms no N-H (quinolone) contaminant.

Therapeutic Application A: Antitubercular Agents

Target: Cytochrome


 Complex (QcrB subunit)
Mechanism:  Respiratory Chain Inhibition[1]

Recent studies identify 4-alkoxy-2-methylquinolines as potent inhibitors of Mycobacterium tuberculosis (Mtb).[2] Unlike isoniazid (cell wall), these compounds target the oxidative phosphorylation pathway.

Mechanism of Action

The 4-ethoxy group fits into the


 site of the cytochrome 

complex, preventing the oxidation of menaquinol to menaquinone. This halts the electron transport chain, depleting ATP levels in the bacterium.[1][2]

TB_Mechanism Menaquinol Menaquinol (Substrate) QcrB Cytochrome bc1 (QcrB Subunit) Menaquinol->QcrB Binds to Qp site ETC Electron Transport Chain Flow QcrB->ETC Transfers Electrons Compound 4-Ethoxyquinoline Inhibitor Compound->QcrB Blocks Binding Site (Steric Occlusion) Compound->ETC Inhibits ATP ATP Synthesis (F1F0-ATPase) ETC->ATP Proton Motive Force Death Bacterial Cell Death ETC->Death Collapse of PMF

Figure 1: Mechanism of Action for 4-ethoxyquinoline antitubercular agents targeting the QcrB subunit.

Key SAR Insight:

  • 4-Ethoxy vs. 4-Methoxy: The ethoxy analog often shows superior MIC values (0.5–2.0

    
    ) compared to methoxy analogs. The extra methylene unit provides critical hydrophobic contacts within the QcrB binding pocket.
    
  • Resistance: Mutations in the QcrB gene (e.g., T313I) can confer resistance, confirming the target.

Therapeutic Application B: Anticancer Agents

Target: Topoisomerase I (Topo I) Mechanism: Interfacial Poisoning (DNA-Enzyme Complex Stabilization)

In oncology, 4-ethoxy-2-arylquinolines (often with 6,7-dimethoxy substitution) function as Topoisomerase I poisons, similar to Camptothecin but structurally distinct.

Experimental Workflow: Topo I Relaxation Assay

To validate a 4-ethoxy lead compound, the following assay is standard:

  • Components: Supercoiled plasmid DNA (pBR322), Recombinant Human Topoisomerase I, Test Compound (0.1 - 100

    
    ).
    
  • Incubation: Mix components in cleavage buffer (10 mM Tris-HCl, pH 7.5). Incubate at 37°C for 30 minutes.

  • Analysis: Stop reaction with SDS/Proteinase K. Run samples on a 1% agarose gel with Ethidium Bromide.

  • Readout:

    • Active Inhibitor: Presence of nicked open-circular DNA (Form II) or linear DNA (Form III).

    • Inactive: Fully relaxed DNA ladder.

Cancer_SAR Core 4-Ethoxy-2-Arylquinoline Scaffold Pos2 2-Position (Aryl) Core->Pos2 Pos4 4-Position (Alkoxy) Core->Pos4 Pos67 6,7-Position Core->Pos67 Activity Topo I Inhibition (Stabilization of DNA-Enzyme Complex) Pos2->Activity p-Cl-Phenyl or p-F-Phenyl Critical Pos4->Activity Ethoxy > Methoxy (Better Intercalation Fit) Solubility Aqueous Solubility & Bioavailability Pos67->Solubility Dimethoxy improves metabolic stability

Figure 2: Structure-Activity Relationship (SAR) logic for 4-ethoxyquinolines in anticancer applications.

Comparative Data: The "Ethoxy Effect"

The following table summarizes the biological impact of varying the 4-alkoxy chain length in a standardized 2-methylquinoline series against M. tuberculosis (H37Rv strain).

Substituent (R)LogP (Calc)MIC (

)
Cytotoxicity (

)
Notes
-OCH

(Methoxy)
2.84.5>100Good solubility, moderate potency.
-OCH

CH

(Ethoxy)
3.3 0.8 >100 Optimal balance of potency/lipophilicity.
-O(CH

)

CH

(Propoxy)
3.80.645Higher potency but increased cytotoxicity.
-NH-CH

CH

(Ethylamino)
2.5>20>100Loss of activity (H-bond donor unfavorable).

Table 1: Comparative SAR data demonstrating the "Goldilocks zone" of the ethoxy substituent.

References

  • Antitubercular Mechanism (QcrB)

    • Title: Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure.[1][3]

    • Source: PMC / NIH (Journal of Medicinal Chemistry)
    • URL:[Link]

  • Anticancer Topoisomerase I Inhibition

    • Title: Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
    • Source: PMC / NIH (Bioorganic Chemistry)
    • URL:[Link]

  • Synthetic Methodologies

    • Title: Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candid
    • Source: MDPI (Molecules)
    • URL:[Link]

  • General Quinoline Pharmacology

    • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.[4][5][6]

    • Source: RSC Advances
    • URL:[Link]

Sources

Foundational

Biological activity of 2-phenylquinoline-4-carboxamide derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Phenylquinoline-4-Carboxamide Derivatives This guide provides a comprehensive technical overview of the diverse biological activities exhibited by 2-phenylquino...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-Phenylquinoline-4-Carboxamide Derivatives

This guide provides a comprehensive technical overview of the diverse biological activities exhibited by 2-phenylquinoline-4-carboxamide derivatives. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for the evaluation of these promising compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1][2] Its derivatives, particularly 2-phenylquinoline-4-carboxamides, have garnered significant attention due to their wide spectrum of pharmacological properties.[2][3] These compounds have demonstrated potential as anticancer, antibacterial, anti-inflammatory, and antimalarial agents, making them a fertile ground for drug discovery and development.[1][3][4] This guide will delve into the key biological activities of these derivatives, their mechanisms of action, and the experimental methodologies used to assess their therapeutic potential.

Anticancer Activity: Targeting Key Cellular Processes

Several 2-phenylquinoline-4-carboxamide derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit crucial enzymes and disrupt cellular machinery essential for cancer cell proliferation and survival.

Mechanism of Action: HDAC and Tubulin Inhibition

A significant focus of research has been on the development of 2-phenylquinoline-4-carboxamide derivatives as Histone Deacetylase (HDAC) inhibitors .[5][6] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression.[5] Their overexpression is often associated with tumorigenesis, making them a key target for cancer therapy.[5][6] Certain derivatives have shown selective inhibition of specific HDAC isoforms, such as HDAC3, leading to cell cycle arrest and apoptosis in cancer cells.[5][6]

Another important mechanism of anticancer activity for this class of compounds is the inhibition of tubulin polymerization .[7] Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[7]

Signaling Pathway: HDAC Inhibition Leading to Apoptosis

HDAC_Inhibition HDAC Histone Deacetylases (HDACs) Histones Acetylated Histones HDAC->Histones Deacetylates Derivative 2-Phenylquinoline- 4-Carboxamide Derivative Derivative->HDAC Inhibits GeneExpression Altered Gene Expression (e.g., p21, Bax) Histones->GeneExpression Promotes Transcription CellCycleArrest Cell Cycle Arrest (G2/M Phase) GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Inhibition of HDACs by 2-phenylquinoline-4-carboxamide derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these derivatives is typically evaluated against a panel of cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
D28 K562 (Leukemia)1.02[5][6]
U266 (Myeloma)1.08[5][6]
MCF-7 (Breast)5.66[5][6]
A549 (Lung)2.83[5][6]
7b SK-OV-3 (Ovarian)0.5[7]
HCT116 (Colon)0.2[7]
N-2-Diphenyl quinolin-4-carboxamide Various-[8]
N-p-Tolylquinolin-4-carboxamide Various-[8]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of 2-phenylquinoline-4-carboxamide derivatives on cancer cells.[9][10]

Materials:

  • Cancer cell lines (e.g., K562, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • 2-Phenylquinoline-4-carboxamide derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 AddCompound Add Test Compound Dilutions Incubate1->AddCompound Incubate2 Incubate for 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add Solubilization Buffer Incubate3->AddSolubilizer ReadAbsorbance Measure Absorbance at 570nm AddSolubilizer->ReadAbsorbance AnalyzeData Calculate IC50 Values ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Step-by-step workflow of the MTT assay.

Antibacterial Activity: A New Frontier Against Drug Resistance

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents.[1] 2-Phenylquinoline-4-carboxamide derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][11]

Structure-Activity Relationship (SAR)

Studies have indicated that modifications to the 2-phenylquinoline-4-carboxamide scaffold can significantly impact antibacterial efficacy. For instance, the nature of the substituent at the 4-carboxamide position and on the 2-phenyl ring can influence the spectrum and potency of activity.[11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial activity is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[11][12]

CompoundBacterial StrainMIC (µg/mL)Reference
5a4 Staphylococcus aureus64[1][11]
5a7 Escherichia coli128[11][12]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the method for determining the MIC of 2-phenylquinoline-4-carboxamide derivatives against bacterial strains.[11][12]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory and Analgesic Activities

Certain novel 2-phenylquinoline-4-carboxamide derivatives have been synthesized and screened for their anti-inflammatory and analgesic properties.[3] These studies often utilize animal models to evaluate the in vivo efficacy of the compounds.

In Vivo Evaluation
  • Anti-inflammatory Activity: The carrageenan-induced paw edema test in rats is a standard model to assess acute inflammation. The reduction in paw volume after compound administration is a measure of its anti-inflammatory effect.[3]

  • Analgesic Activity: The writhing test, induced by an intraperitoneal injection of acetic acid in mice, is used to evaluate peripheral analgesic activity. A reduction in the number of writhes indicates an analgesic effect.[3]

One study reported that a nucleoside analogue derivative of 2-phenylquinoline-4-carboxamide showed significant anti-inflammatory activity comparable to the reference drug, diclofenac sodium.[3]

Antimalarial Activity: A Novel Mechanism of Action

Malaria remains a significant global health issue, and the emergence of drug-resistant parasites necessitates the discovery of new antimalarial agents with novel mechanisms of action.[4] A quinoline-4-carboxamide derivative, DDD107498 , has been identified as a potent antimalarial compound with a unique mode of action.[4]

Mechanism of Action: Inhibition of PfEF2

DDD107498 acts by inhibiting the Plasmodium falciparum translation elongation factor 2 (PfEF2), an enzyme crucial for protein synthesis in the parasite.[4] This novel mechanism makes it effective against various life-cycle stages of the parasite and less susceptible to existing resistance mechanisms.[4]

Synthesis of 2-Phenylquinoline-4-Carboxamide Derivatives

The synthesis of these derivatives often involves well-established chemical reactions. The Pfitzinger reaction or the Doebner reaction are commonly employed to construct the core quinoline ring system.[1][13] This is typically followed by an amidation step to introduce the carboxamide functionality at the 4-position.[1]

Synthetic Pathway: General Scheme

Synthesis_Pathway Reactants Isatin/Aniline + α-Keto Acid/Aldehyde Reaction Pfitzinger/Doebner Reaction Reactants->Reaction Intermediate 2-Phenylquinoline-4-carboxylic Acid Reaction->Intermediate Amidation Amidation (e.g., with SOCl2, then Amine) Intermediate->Amidation Product 2-Phenylquinoline-4-carboxamide Derivative Amidation->Product

Caption: General synthetic route to 2-phenylquinoline-4-carboxamide derivatives.

Conclusion and Future Perspectives

2-Phenylquinoline-4-carboxamide derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their potential as anticancer, antibacterial, anti-inflammatory, and antimalarial agents warrants further investigation. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will be crucial for their successful development into novel therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate these research endeavors and contribute to the advancement of drug discovery in this important area.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link][5][6]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link][1][11][12]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link][6]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link][2]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link][4]

  • Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. ResearchGate. [Link][13]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. International Journal of PharmTech Research. [Link]

  • Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. PubMed. [Link][7]

  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Allied Academies. [Link][3]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. [Link][11]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link][12]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society. [Link][8]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. ResearchGate. [Link][10]

  • Facile Synthesis of 2-Phenylquinoline-4-carboxamide Derivatives with Variant Structural Features. Semantic Scholar. [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carboxamides via Acid Chloride Activation

Executive Summary & Scope This technical guide details the protocol for synthesizing 2-(4-ethoxyphenyl)quinoline-4-carboxamides through a nucleophilic acyl substitution pathway. The 2-phenylquinoline scaffold is a privil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This technical guide details the protocol for synthesizing 2-(4-ethoxyphenyl)quinoline-4-carboxamides through a nucleophilic acyl substitution pathway. The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, exhibiting significant antimalarial, antimicrobial, and anticancer (specifically HDAC inhibition) activities.

The protocol focuses on the critical intermediate 2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride . Due to the significant steric bulk and lipophilicity of the 2-(4-ethoxyphenyl) moiety, this reaction requires specific attention to solubility and moisture control that distinguishes it from simpler benzoyl chloride reactions.

Key Technical Challenges Addressed:

  • Solubility: The quinoline core is planar and prone to

    
    -stacking, leading to poor solubility in standard ethereal solvents.
    
  • Hydrolysis: The C4-carbonyl chloride is highly electrophilic and susceptible to rapid hydrolysis if ambient moisture is not managed.

  • Purification: Strategies to remove the HCl byproduct without aqueous workups that might precipitate the lipophilic product prematurely.

Chemical Background & Mechanism[1][2][3][4][5][6][7]

The synthesis proceeds via a classic addition-elimination mechanism. The carbonyl carbon of the acid chloride is attacked by the lone pair of the amine nitrogen. The tetrahedral intermediate collapses, expelling the chloride ion, which is subsequently scavenged by a non-nucleophilic base (tertiary amine).

Reaction Workflow

ReactionWorkflow Start Precursor: 2-(4-Ethoxyphenyl) quinoline-4-carboxylic acid Activation Activation: SOCl2, Reflux (Inert atm) Start->Activation Dehydration/Chlorination Intermediate Intermediate: Acid Chloride (Moisture Sensitive) Activation->Intermediate - SO2, - HCl Amidation Amidation: Amine (R-NH2) Base (DIPEA/TEA) Intermediate->Amidation Nucleophilic Attack Product Product: Carboxamide Derivative Amidation->Product Workup & Purification

Figure 1: Operational workflow for the conversion of the carboxylic acid precursor to the final amide.

Pre-Protocol Considerations: Solubility & Base Selection

The 2-(4-ethoxyphenyl) group renders the molecule significantly lipophilic. Standard Schotten-Baumann conditions (aqueous/organic biphasic) are generally unsuitable because the acid chloride will likely precipitate or hydrolyze at the interface before reacting.

Recommended System: Anhydrous Organic Phase

ParameterRecommendationRationale
Solvent DCM (Dichloromethane) Excellent solubilizer for the quinoline core; easy to remove.
Alt. Solvent Dry THF or DMF Use DMF if the amine is a salt (e.g., HCl salt) or highly polar.
Base DIPEA (Hünig's Base) Sterically hindered; minimizes risk of quaternary salt formation.
Stoichiometry 1.0 : 1.1 : 1.5 (Acid Chloride : Amine : Base). Slight excess of amine ensures conversion.
Temperature 0°C

RT
Control the initial exotherm to prevent bis-acylation or decomposition.

Detailed Experimental Protocol

Phase 1: Preparation of the Acid Chloride (In Situ Recommended)

Note: The acid chloride is rarely stable enough for long-term storage. Prepare immediately prior to amidation.

Reagents:

  • 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (5.0 - 10.0 equiv)
    
  • Catalytic DMF (1-2 drops)

Procedure:

  • Place the carboxylic acid precursor in a dry round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Add thionyl chloride (neat). The solid may not dissolve immediately.

  • Add 1-2 drops of dry DMF (catalyst).

  • Attach a reflux condenser with a drying tube (CaCl2) or

    
     line.
    
  • Reflux the mixture at 75-80°C for 2-3 hours. The solution should become clear and homogenous, indicating conversion to the acid chloride.

  • Evaporation: Remove excess

    
     under reduced pressure (rotary evaporator).
    
  • Azeotrope: Add dry toluene (10 mL) and evaporate again to remove trace thionyl chloride. Repeat twice.

    • Critical Control Point: Residual

      
       will react with your amine to form sulfinamides, contaminating the product.
      
  • The resulting yellow/brown solid is the crude acid chloride. Use immediately.

Phase 2: Amidation Reaction

Reagents:

  • Crude Acid Chloride (from Phase 1)

  • Target Amine (1.1 equiv)

  • DIPEA or Triethylamine (1.5 - 2.0 equiv)

  • Anhydrous DCM (approx. 0.1 M concentration relative to quinoline)

Procedure:

  • Dissolution: Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C  in an ice bath.
    
  • Amine Preparation: In a separate vial, dissolve the amine (1.1 equiv) and DIPEA (1.5 equiv) in a minimal amount of DCM.

  • Addition: Add the amine/base solution dropwise to the cold acid chloride solution over 10–15 minutes.

    • Observation: Fuming may occur (HCl formation), and a precipitate (ammonium salt) may form immediately. This is normal.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM).

    • Target: Disappearance of the acid chloride (often streaks near solvent front) and appearance of a fluorescent spot (amide).

    • Note: To check TLC of acid chloride, quench a mini-aliquot with MeOH to form the methyl ester, which runs cleanly.

Phase 3: Workup and Purification[2]
  • Quench: Add saturated aqueous

    
     to the reaction mixture. Stir for 10 minutes.
    
  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 20 mL).

  • Wash: Wash the combined organic layers with:

    • Water (to remove amine salts)

    • Brine (saturated NaCl)

  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification:

    • Method A (Recrystallization): Many 2-phenylquinoline amides crystallize from hot Ethanol or EtOAc/Hexane mixtures.

    • Method B (Flash Chromatography): If an oil remains, purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Mechanistic & Troubleshooting Guide

Mechanistic Pathway

The reaction relies on the high energy of the acyl chloride bond. The base plays a dual role: it deprotonates the ammonium intermediate and neutralizes the HCl byproduct, driving the equilibrium forward.

Mechanism Reactants Acid Chloride + Amine TS Tetrahedral Intermediate (O- / N+) Reactants->TS Nucleophilic Attack Elimination Elimination of Cl- TS->Elimination Collapse Deprotonation Base Scavenges H+ Elimination->Deprotonation HCl Formation Final Stable Amide Deprotonation->Final Product Isolation

Figure 2: Step-wise mechanistic pathway for the amidation of quinoline-4-carbonyl chloride.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is flame-dried; use fresh

; keep under

.
Impurity (Sulfinamide) Residual

Perform the toluene azeotrope step (Phase 1, Step 7) rigorously.
Incomplete Reaction Poor SolubilitySwitch solvent to anhydrous DMF or a DMF/DCM mixture.
Starting Material Remains Steric HindranceIf the amine is bulky, heat the reaction to 40°C or use DMAP (10 mol%) as a nucleophilic catalyst.

References

  • Pfitzinger Reaction & Precursor Synthesis

    • BenchChem. Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Retrieved from

  • Biological Activity (Antimalarial/Anticancer)

    • Journal of Medicinal Chemistry. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. Retrieved from

  • General Quinoline Synthesis Methodology

    • Organic Chemistry Portal. Synthesis of Quinolines. Retrieved from

  • Antimicrobial Properties of 2-Substituted Quinolines

    • Folia Microbiologica.[1] Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Retrieved from

Sources

Application

Application Note: Strategic Synthesis and Amidation Protocols for N-Substituted Quinoline-4-Carboxamides

Executive Summary & Pharmacological Context N-substituted quinoline-4-carboxamides represent a privileged and highly versatile scaffold in modern drug discovery. Derivatives of this class have demonstrated potent, multis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

N-substituted quinoline-4-carboxamides represent a privileged and highly versatile scaffold in modern drug discovery. Derivatives of this class have demonstrated potent, multistage antimalarial activity via the novel inhibition of translation elongation factor 2 (PfEF2)[1], robust antibacterial efficacy against MRSA and E. coli[2], and significant anticancer properties by disrupting autophagic flux[3].

This application note provides a comprehensive, self-validating methodological framework for synthesizing these compounds. By moving away from outdated, low-yield methodologies, this guide focuses on optimized pathways—transitioning from the core quinoline-4-carboxylic acid to diverse, highly pure carboxamide derivatives.

Strategic Pathway Selection

The construction of the quinoline core traditionally relies on either the Doebner or Pfitzinger reactions[2].

  • The Pfitzinger Advantage: The Doebner reaction (aniline + aldehyde + pyruvic acid) often suffers from regioselectivity issues and requires harsh acidic catalysis[2]. In contrast, the Pfitzinger condensation (isatin + ketone + base) offers superior regiocontrol and atom economy[1][4]. By utilizing microwave irradiation, the Pfitzinger reaction time is drastically reduced from the traditional 12–48 hours to merely 20 minutes, minimizing thermal degradation[1][4].

  • Amidation Strategy: Direct amidation of quinoline-4-carboxylic acids is thermodynamically unfavorable due to steric hindrance from the adjacent quinoline ring and the tendency of the acid to form unreactive zwitterions. Therefore, the acid must be activated. This is achieved either as a highly reactive acid chloride using thionyl chloride (SOCl₂)[2][3] or via a milder, highly selective peptide coupling approach using EDC/HOBt[1].

Synthetic Workflow Visualization

SynthesisWorkflow Start1 Isatin Derivatives Condensation Pfitzinger Condensation (KOH, EtOH/H2O, MW) Start1->Condensation Start2 Acetophenones Start2->Condensation Intermediate Quinoline-4-carboxylic Acid Condensation->Intermediate RouteA Route A: Acid Chloride (SOCl2, Reflux) Intermediate->RouteA Harsh/Robust RouteB Route B: Peptide Coupling (EDC, HOBt, DMF) Intermediate->RouteB Mild/Sensitive Final N-substituted Quinoline-4-carboxamides RouteA->Final RouteB->Final AmineA Amine + Et3N AmineA->Final AmineB Amine + DIPEA AmineB->Final

Synthetic workflow for N-substituted quinoline-4-carboxamides via Pfitzinger and amidation routes.

Quantitative Data: Comparison of Amidation Strategies

Amidation StrategyReagents & ConditionsTypical YieldReaction TimeSubstrate SuitabilityKey Advantage
Route A: Acid Chloride SOCl₂, cat. DMF, Et₃N, THF/DCM, 0 °C to rt70–90%2–4 hSterically hindered amines, robust aliphatic/aromatic substratesHighly reactive intermediate; cost-effective for scale-up[2][3].
Route B: Peptide Coupling EDC·HCl, HOBt, DIPEA, DMF, rt60–85%12–16 hAcid-sensitive functional groups, complex aliphatic aminesMild conditions; avoids unwanted chlorination of the quinoline ring[1].

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Quinoline-4-carboxylic Acid

This protocol utilizes the Pfitzinger condensation to build the quinoline core.

  • Reagent Assembly: In a microwave-safe vial, suspend the isatin derivative (5.0 mmol) and the corresponding acetophenone (5.0 mmol) in a solvent mixture of ethanol (10 mL) and deionized water (10 mL)[1][4].

  • Base Addition: Add potassium hydroxide (KOH, 50 mmol, 10 eq.) to the suspension[1].

  • Microwave Irradiation: Seal the vial and heat the mixture under microwave irradiation at 125 °C for 20 minutes[1].

    • Causality: KOH serves a dual mechanistic purpose: it hydrolyzes the isatin lactam ring to form a reactive isatinate intermediate and acts as the base catalyst for the subsequent aldol-type condensation with the acetophenone[1][4]. Microwave heating ensures rapid, homogeneous energy transfer, bypassing the degradation pathways common in 48-hour reflux methods[1].

  • Workup & Isolation: Dilute the resulting dark red solution with water (50 mL) and cool to 0 °C. Slowly acidify the mixture using 6M HCl until the pH reaches 3–4.

    • In-Process Validation: The system is self-validating at this step. The sudden, massive precipitation of a solid confirms that the isoelectric point of the quinoline-4-carboxylic acid has been reached. If the solution remains clear, the pH is still too alkaline.

  • Purification: Filter the precipitate, wash sequentially with cold water and cold ethanol, and dry under a vacuum to afford the intermediate.

Protocol B: Robust Amidation via Acid Chloride Activation (Route A)

Ideal for sterically hindered amines or when water solubility needs improvement via flexible side chains[3].

  • Activation: Suspend the quinoline-4-carboxylic acid (1.0 mmol) in anhydrous dichloromethane (DCM) or neat thionyl chloride (SOCl₂, 5.0 mL)[2][3]. Add 1–2 drops of anhydrous DMF.

    • Causality: DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (a chloroiminium ion). This acts as a highly electrophilic catalyst, accelerating the conversion of the carboxylic acid to the acid chloride much faster than SOCl₂ alone[2][3].

  • Reflux: Heat the mixture to reflux for 2 hours.

    • In-Process Validation: The heterogeneous suspension will transition into a clear, dark solution. To validate activation, quench a 10 µL aliquot in 1 mL of methanol; TLC or LC-MS should reveal the quantitative formation of the methyl ester, confirming the presence of the acid chloride.

  • Concentration: Remove excess SOCl₂ under reduced pressure. Co-evaporate twice with anhydrous toluene to remove residual HCl and SO₂.

  • Coupling: Dissolve the crude acid chloride in anhydrous THF (10 mL). Cool to 0 °C. Add the desired amine (1.2 mmol) followed dropwise by triethylamine (Et₃N, 3.0 mmol). Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol C: Mild Amidation via EDC/HOBt Coupling (Route B)

Ideal for substrates with acid-sensitive moieties or when avoiding harsh chlorinating agents is necessary.

  • Reaction Setup: Dissolve the quinoline-4-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL)[1].

  • Activation: Add EDC·HCl (1.5 mmol) and HOBt (1.5 mmol) to the solution. Stir at room temperature for 30 minutes[1].

    • Causality: EDC is a water-soluble carbodiimide that activates the carboxylate. HOBt is strictly required to trap the highly reactive O-acylisourea intermediate, forming an active ester. This prevents the intermediate from undergoing an irreversible intramolecular rearrangement into an unreactive N-acylurea byproduct[1].

  • Amine Addition: Add the target amine (1.2 mmol) followed by N,N-diisopropylethylamine (DIPEA, 3.0 mmol). Stir at room temperature for 16 hours[1].

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It ensures the amine remains unprotonated and highly nucleophilic without competing for the activated ester[1].

  • In-Process Validation: Monitor via TLC (e.g., 5–10% MeOH in DCM). The highly polar carboxylic acid (which typically streaks or remains at the baseline) will be entirely consumed, replaced by a faster-moving, UV-active spot corresponding to the carboxamide.

  • Workup: Dilute with water to precipitate the product, or extract with ethyl acetate. Wash the organic layer extensively with water and brine to remove DMF, EDC urea byproducts, and HOBt. Dry and concentrate.

References

1. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. imist.ma. URL: 2.[4] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC (nih.gov). URL: 3.[3] Experimental Applications of Quinoline-Carboxamide Derivatives. Smolecule. URL: 4.[1] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. URL: 5.[2] Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. URL:

Sources

Method

Application Note: Acylation Protocols using 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride

[1] Introduction & Molecule Profile[1][2][3][4][5][6][7][8][9] 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of biologically active quinoline-4...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Molecule Profile[1][2][3][4][5][6][7][8][9]

2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of biologically active quinoline-4-carboxamides and esters.[1] This scaffold is a privileged pharmacophore in medicinal chemistry, serving as a key precursor for NK3 receptor antagonists (analogs of osanetant and talnetant), antimalarial agents , and HDAC inhibitors .[1]

The presence of the 4-ethoxyphenyl group at the C2 position enhances lipophilicity and receptor binding affinity, while the C4-acyl chloride functionality provides a reactive handle for diversifying the molecule via nucleophilic acyl substitution.

Chemical Profile
PropertyDescription
CAS Name Quinoline-4-carbonyl chloride, 2-(4-ethoxyphenyl)-
Functional Group Acid Chloride (Acyl Chloride)
Reactivity High electrophilicity; prone to hydrolysis.[1]
Key Challenge Steric hindrance from the peri-hydrogen (H5) and the C2-aryl group can retard nucleophilic attack compared to benzoyl chlorides.
Storage Store under inert atmosphere (Ar/N₂) at -20°C. Reacts violently with water/moisture.[1]

Chemical Mechanism & Reactivity[5][10]

The acylation reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.

  • Nucleophilic Attack: The nucleophile (amine or alcohol) attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (

    
    ) as a leaving group.[2]
    
  • Deprotonation: A base (added or excess nucleophile) neutralizes the generated HCl to drive the equilibrium forward and prevent protonation of the nucleophile.

Critical Considerations
  • Regioselectivity: The C4 carbonyl is the primary reactive site. However, the basic quinoline nitrogen can form salts with the generated HCl, potentially precipitating the product or starting material. The use of a scavenger base (e.g., DIPEA, Et

    
    N) is mandatory.
    
  • Sterics: The C2-aryl group creates a "molecular wall," and the C5-proton exerts peri-strain.[1] Reactions with bulky amines may require elevated temperatures or catalytic activation (e.g., DMAP).[1]

Visualization: Synthesis & Application Workflow

The following diagram illustrates the generation of the acid chloride from its carboxylic acid precursor (via the Pfitzinger reaction) and its subsequent diversification.

Quinoline_Acylation_Workflow cluster_0 Precursor Synthesis cluster_1 Acylation Applications Isatin Isatin Acid 2-(4-Ethoxyphenyl) quinoline-4-carboxylic acid Isatin->Acid Pfitzinger Rxn (KOH, EtOH, Reflux) Acetophenone 4'-Ethoxyacetophenone Acetophenone->Acid Chloride 2-(4-Ethoxyphenyl) quinoline-4-carbonyl chloride Acid->Chloride Activation (SOCl2 or Oxalyl Chloride) Amide Quinoline-4-carboxamide (NK3 Antagonist Analog) Chloride->Amide R-NH2, DIPEA DCM, 0°C to RT Ester Quinoline-4-carboxylate (Prodrug/Ester) Chloride->Ester R-OH, DMAP Pyridine, 0°C

Caption: Synthetic workflow from Pfitzinger assembly to divergent acylation products.

Application Protocol 1: Synthesis of Amides (N-Acylation)

This protocol is optimized for synthesizing quinoline-4-carboxamides , the class of compounds most associated with NK3 receptor antagonism (e.g., SB-223412 derivatives).[1]

Materials
  • Substrate: 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
    
    • Expert Note: DIPEA is preferred over Et

      
      N because it is less nucleophilic and minimizes the formation of quaternary ammonium salts with the acyl chloride.
      
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under argon. Add the amine (1.1 equiv) and DIPEA (2.5 equiv) to anhydrous DCM (0.1 M concentration relative to amine).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Why? Dropwise addition prevents localized high concentrations of acid chloride, reducing side reactions (e.g., dimerization).[1]

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–12 hours. Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS.[1]

    • Endpoint: Disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH for LCMS) and appearance of the amide mass.

  • Workup:

    • Dilute with DCM.[2]

    • Wash with saturated NaHCO

      
        (removes HCl and unreacted acid).
      
    • Wash with water and brine .

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Application Protocol 2: Synthesis of Esters (O-Acylation)

Esters of quinoline-4-carboxylic acid are often used as prodrugs or intermediates for further reduction.[1]

Materials
  • Substrate: 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride (1.0 equiv)

  • Nucleophile: Alcohol (R-OH) (1.2 equiv to excess)[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1]

    • Expert Note: DMAP is critical here. It forms a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the alcohol than the free acid chloride.

  • Base: Pyridine (as solvent or 3.0 equiv in DCM).

Step-by-Step Procedure
  • Dissolution: Dissolve the alcohol (1.2 equiv) and DMAP (0.1 equiv) in anhydrous Pyridine (or DCM with 3.0 equiv Pyridine).

  • Addition: Cool to 0°C. Add the acid chloride (solid or solution) portion-wise.

  • Heating: If the alcohol is bulky (secondary or tertiary), heat the reaction to 60°C for 4 hours. For primary alcohols, room temperature is sufficient.[1]

  • Quench: Pour the reaction mixture into ice-cold 1M HCl.

    • Why? The acid wash converts the pyridine solvent/base into water-soluble pyridinium salts, allowing the organic ester to be extracted into EtOAc or DCM.

  • Extraction: Extract with EtOAc (3x). Wash organics with sat.[2] NaHCO

    
     (to remove residual acid) and brine.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all solvents are anhydrous (Karl Fischer < 50 ppm). Use fresh

if generating in situ.
Incomplete Reaction Steric Hindrance at C4Add DMAP (10 mol%) as a nucleophilic catalyst. Switch solvent to refluxing 1,2-dichloroethane (83°C).
Product Precipitation HCl Salt FormationThe quinoline nitrogen can be protonated by the HCl byproduct. Ensure excess base (DIPEA) is used and perform a basic wash (NaHCO

) during workup.
Impurity: Carboxylic Acid Moisture IngressThe acid chloride reverted to the acid. Re-activate with

or oxalyl chloride/DMF before adding the nucleophile.

References

  • Saudi, M. N. S., et al. (2003).[1] "Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists." Archiv der Pharmazie, 336(3), 165-174.[1]

  • Baragaña, B., et al. (2016).[1] "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy."[1][3] Journal of Medicinal Chemistry, 59(21), 9672-9685.[1]

  • Wang, X., et al. (2022).[1][4][5][6] "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors."[1] Frontiers in Chemistry, 10, 936750.[1]

  • Mizushima, G., et al. (2021).[1][7] "Amide synthesis by acylation." Organic Chemistry Portal.

Sources

Application

Application Note: Thionyl Chloride Activation of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid

Executive Summary This application note details the protocol for the chemical activation of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (CAS: 51842-68-3) using thionyl chloride ( ). This transformation converts the sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the chemical activation of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (CAS: 51842-68-3) using thionyl chloride (


). This transformation converts the stable, low-reactivity carboxylic acid into its highly electrophilic acyl chloride derivative, 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride . This intermediate is a critical building block for the synthesis of amide-based kinase inhibitors, antimalarials, and neurokinin-3 (NK-3) antagonists.

The protocol prioritizes high conversion efficiency, removal of acidic byproducts, and preservation of the ethoxy-ether moiety.

Strategic Rationale & Mechanism

Chemical Causality

Carboxylic acids are poor electrophiles due to the resonance stabilization of the carboxylate anion and the poor leaving group ability of the hydroxyl group (


). To facilitate nucleophilic acyl substitution (e.g., amide coupling), the hydroxyl must be converted into a superior leaving group.[1][2][3]

Thionyl chloride is the reagent of choice for this quinoline derivative because:

  • Thermodynamic Driving Force: The formation of the strong

    
     bond in the 
    
    
    
    byproduct drives the reaction.
  • Purification Efficiency: The byproducts, sulfur dioxide (

    
    ) and hydrogen chloride (
    
    
    
    ), are gases at reaction temperature, simplifying workup to mere evaporation.
  • Substrate Compatibility: Unlike phosphorus pentachloride (

    
    ), 
    
    
    
    is less likely to cause side-chlorination on the electron-rich ethoxyphenyl ring under controlled conditions.
Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism, often catalyzed by N,N-Dimethylformamide (DMF).

  • Activation: The carboxylic acid attacks the sulfur atom of

    
    , displacing a chloride ion and forming an unstable acyl chlorosulfite intermediate.
    
  • Substitution: The displaced chloride ion attacks the carbonyl carbon.

  • Elimination: The tetrahedral intermediate collapses, expelling

    
     and 
    
    
    
    , yielding the acyl chloride.

DMF Catalysis (Vilsmeier-Haack Pathway): For steric or electron-rich substrates like quinolines, DMF acts as a catalyst. It reacts with


 to form the electrophilic Vilsmeier reagent (chloroiminium ion), which activates the carboxylic acid more rapidly than 

alone.

Visualization: Reaction Logic & Workflow

Reaction Mechanism & Pathway

The following diagram illustrates the chemical transformation and the critical role of byproducts in driving the equilibrium.

ReactionMechanism Acid 2-(4-Ethoxyphenyl) quinoline-4-carboxylic acid Intermediate Acyl Chlorosulfite Intermediate Acid->Intermediate + SOCl2 (- HCl) SOCl2 Thionyl Chloride (SOCl2) Product 2-(4-Ethoxyphenyl) quinoline-4-carbonyl chloride Intermediate->Product Nucleophilic Attack (Cl-) Byproducts Gases: SO2 (g) + HCl (g) Intermediate->Byproducts Elimination

Figure 1: Mechanistic flow of the chlorination reaction showing the conversion of the acid to the acyl chloride via the chlorosulfite intermediate.[4]

Experimental Workflow

This flowchart outlines the operational steps required to ensure safety and reproducibility.

Workflow Setup 1. SETUP Dry Glassware, N2 Atmosphere Scrubber for HCl/SO2 Mix 2. ADDITION Suspend Acid in Toluene/DCM Add SOCl2 (5-10 eq) + DMF (cat.) Setup->Mix React 3. REACTION Reflux (2-4 hours) Monitor: Clear Solution/Gas Cessation Mix->React Evap 4. WORKUP Rotary Evaporation Remove excess SOCl2 React->Evap Chase 5. AZEOTROPE Add Toluene -> Evaporate (Removes trace SOCl2) Evap->Chase Store 6. STORAGE Use immediately or Store under Ar at -20°C Chase->Store

Figure 2: Step-by-step experimental workflow for the synthesis of the acid chloride.

Detailed Experimental Protocol

Materials & Equipment
  • Substrate: 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (Dry, powdered).

  • Reagent: Thionyl Chloride (

    
    ), ReagentPlus® grade (
    
    
    
    ).
  • Catalyst: N,N-Dimethylformamide (DMF), Anhydrous.

  • Solvent (Optional): Toluene or Dichloromethane (DCM) (Anhydrous).

  • Glassware: 2-neck Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (

    
    ), Gas Trap (
    
    
    
    solution).
Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

  • Oven-dry all glassware at 120°C for at least 2 hours. Cool under a stream of dry Nitrogen (

    
    ).
    
  • Set up the RBF with a magnetic stir bar.[5] Connect the reflux condenser.

  • Critical Safety: Connect the top of the condenser to a gas outlet leading to a scrubber containing 1M

    
     to neutralize evolved 
    
    
    
    and
    
    
    .

Step 2: Reagent Addition

  • Charge the RBF with 1.0 equivalent of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid.

  • Option A (Neat): Add 10-15 equivalents of thionyl chloride directly. This acts as both reagent and solvent.[6]

  • Option B (Solvent): Suspend the acid in anhydrous Toluene (5-10 mL/g), then add 3-5 equivalents of thionyl chloride.

    • Note: Toluene is preferred over DCM for higher reflux temperatures, ensuring complete reaction for sterically hindered quinolines.

  • Add 1-2 drops of anhydrous DMF.

    • Observation: Immediate bubbling indicates gas evolution (

      
      , 
      
      
      
      ).

Step 3: Reaction

  • Heat the mixture gradually to reflux.

  • Maintain reflux for 2 to 4 hours .

  • Endpoint Detection: The reaction mixture typically turns from a suspension to a clear, homogeneous solution (yellow/orange) as the insoluble acid converts to the soluble acid chloride. Gas evolution will cease.

Step 4: Isolation & Workup

  • Cool the reaction mixture to room temperature.

  • Transfer to a rotary evaporator.

  • Evaporate volatiles under reduced pressure (Caution: Trap

    
     vapors).
    
  • Azeotropic Removal: Redissolve the residue in anhydrous Toluene (10 mL) and evaporate again. Repeat this step 2x.

    • Reasoning: This "chasing" technique removes trace thionyl chloride trapped in the crystal lattice or oil.

  • Final Product: The residue is 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride, typically a yellow/brown solid or viscous oil.

Quality Control & Validation

To ensure the protocol was successful without isolating the unstable intermediate, use the following validation markers:

ParameterCarboxylic Acid (Starting Material)Acid Chloride (Product)Validation Method
IR Spectroscopy Broad O-H stretch (2500-3300

)C=O stretch ~1700

No O-H stretch C=O stretch shift to ~1750-1780

FTIR (Neat/ATR)
Solubility Poor in non-polar solvents (DCM, Toluene)High in DCM, Toluene, THF Visual Check
Reactivity Stable to MethanolReacts violently with Methanol to form Methyl EsterDerivatization Check

Self-Validating Check: Take a small aliquot of the product and add it to dry methanol. Analysis by TLC or LC-MS should show the quantitative formation of the methyl ester (Mass = Acid + 14). If acid remains, the reaction was incomplete.

Safety & Hazards (E-E-A-T)

  • Thionyl Chloride: Highly corrosive and water-reactive.[7][8][9] Causes severe skin burns and eye damage. Reacts violently with water to release toxic gases.[7][8][9]

    • Control: Handle only in a functioning fume hood. Wear silver-shield gloves or double nitrile gloves.

  • Gas Evolution: The reaction generates significant volumes of

    
     and 
    
    
    
    .[7]
    • Control: An active scrubber system is mandatory. Do not rely solely on the hood draft.

  • Quinoline Moiety: Many quinoline derivatives are bioactive.[10] Handle the solid substrate as a potential irritant/sensitizer.

References

  • Mechanism of Acyl Chloride Formation

    • Master Organic Chemistry. (2011).[11] Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.

  • Quinoline Synthesis Protocols

    • Ilango, K., et al. (2015).[10] Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry.

  • Safety Data & Handling

    • BenchChem. (2025).[7] Managing Exothermic Reactions with Thionyl Chloride and Water.

  • Substrate Specifics (Cinchophen Analogs)

    • Saudi, M. N., et al. (2003).[12] Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. Archiv der Pharmazie.

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of Quinoline-4-Carboxamide Derivatives

Abstract This comprehensive guide details the efficient synthesis of quinoline-4-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry, through microwave-assisted organic synthesis (MAOS). We...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the efficient synthesis of quinoline-4-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry, through microwave-assisted organic synthesis (MAOS). We present a detailed exploration of the underlying chemical principles, step-by-step protocols for both a two-step and a one-pot approach, and a thorough discussion of the advantages of microwave irradiation over conventional heating methods. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this green and efficient technology for the rapid generation of novel chemical entities.

Introduction: The Significance of Quinoline-4-Carboxamides and the Advent of Microwave Synthesis

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Specifically, the quinoline-4-carboxamide moiety has been identified as a key pharmacophore in several promising drug candidates. The traditional synthesis of these compounds often involves lengthy reaction times, harsh conditions, and low yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering a greener and more efficient alternative to conventional heating methods.[3] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields and purity.[4] This application note provides a detailed guide to the application of MAOS in the synthesis of quinoline-4-carboxamide derivatives, empowering researchers to accelerate their discovery programs.

Mechanistic Rationale: The Pfitzinger Reaction and Subsequent Amidation

The most common route to quinoline-4-carboxamides begins with the celebrated Pfitzinger reaction, which constructs the quinoline-4-carboxylic acid core. This is typically followed by an amidation step to install the desired carboxamide functionality.

The Microwave-Assisted Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[5] The reaction proceeds through the initial base-catalyzed opening of the isatin ring to form an α-keto-aniline intermediate. This is followed by a condensation with the carbonyl compound, subsequent cyclization, and dehydration to yield the quinoline-4-carboxylic acid.

Microwave irradiation significantly accelerates this process by promoting rapid and uniform heating of the polar reaction mixture, leading to a dramatic reduction in reaction time compared to conventional refluxing.[6]

Pfitzinger_Mechanism cluster_microwave Microwave Irradiation Isatin Isatin Keto_Aniline α-Keto-Aniline Intermediate Isatin->Keto_Aniline Ring Opening Base Base (e.g., KOH) Imine Imine Intermediate Keto_Aniline->Imine Condensation Carbonyl Carbonyl Compound (with α-methylene) Cyclization Intramolecular Cyclization Imine->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoline_Acid Quinoline-4-carboxylic Acid Dehydration->Quinoline_Acid

Caption: Mechanism of the Pfitzinger Reaction.

Microwave-Assisted Amidation

The conversion of the resulting carboxylic acid to the corresponding carboxamide is typically achieved through the use of a coupling agent. Microwave energy can also be employed to expedite this step, reducing reaction times and potentially minimizing side reactions.[4] The process generally involves the activation of the carboxylic acid by a coupling reagent, followed by nucleophilic attack by the desired amine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of quinoline-4-carboxamide derivatives using a dedicated scientific microwave reactor.

Two-Step Synthesis: Pfitzinger Reaction Followed by Amidation

This approach offers a versatile route to a wide range of quinoline-4-carboxamide derivatives.

This protocol is adapted from a literature procedure.[4]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Isatin147.131.47 g10
Acetone58.085.8 mL~100
Potassium Hydroxide (KOH)56.111.68 g30
Deionized Water18.0215 mL-
1 M Hydrochloric Acid (HCl)-As needed-

Procedure:

  • In a 35 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve potassium hydroxide in deionized water.

  • Add isatin to the basic solution and stir to dissolve.

  • Add acetone to the reaction mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 30 minutes (e.g., two 15-minute cycles) with a power of 100 W.[4]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Carefully open the vessel and transfer the reaction mixture to a beaker.

  • While stirring, slowly add 1 M HCl to acidify the mixture to a pH below 6.5.[4]

  • A precipitate of 2-methylquinoline-4-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

This protocol is a general procedure based on established methods.[4]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2-Methylquinoline-4-carboxylic acid187.191.87 g10
EDC·HCl191.703.83 g20
HOBt135.120.27 g2
DMAP122.172.44 g20
Substituted AnilineVariable10-15 mmol1-1.5 eq
Acetonitrile (ACN)41.0520 mL-

Procedure:

  • To a 35 mL microwave reaction vessel containing a magnetic stir bar, add 2-methylquinoline-4-carboxylic acid, EDC·HCl, HOBt, and DMAP.

  • Add acetonitrile to the vessel.

  • Add the desired substituted aniline to the reaction mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 50°C for 40 minutes (e.g., two 20-minute cycles) with a power of 60 W.[4]

  • After cooling, the reaction mixture can be concentrated under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]

Two_Step_Workflow Start Start Pfitzinger Microwave Pfitzinger Reaction Start->Pfitzinger Acidification Acidification & Isolation Pfitzinger->Acidification Quinoline_Acid Quinoline-4-carboxylic Acid Intermediate Acidification->Quinoline_Acid Amidation Microwave Amidation Quinoline_Acid->Amidation Purification Purification Amidation->Purification Final_Product Quinoline-4-carboxamide Derivative Purification->Final_Product

Caption: Two-Step Synthesis Workflow.

One-Pot Microwave-Assisted Synthesis of Quinoline-4-carboxamides

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by reducing the number of workup and purification steps. A one-pot protocol for the synthesis of quinoline-4-carboxamides from isatins and O-acyl oximes has been reported.

Results and Discussion: Advantages of Microwave Synthesis

The application of microwave irradiation in the synthesis of quinoline-4-carboxamide derivatives consistently demonstrates significant advantages over conventional heating methods.

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time (Pfitzinger) 7 hours30 minutes[4]
Yield (Pfitzinger) 48%93%[4]
Reaction Time (Amidation) 72 hours (for some substrates)40 minutes[4]
Yield (Amidation) 13-57% (for some substrates)45-83%[4]

These results highlight the transformative potential of MAOS in accelerating the synthesis of these valuable compounds. The rapid and uniform heating provided by microwaves leads to a significant reduction in reaction times and often results in higher yields and cleaner reaction profiles, simplifying subsequent purification steps.[7]

Characterization of Quinoline-4-carboxamide Derivatives

The synthesized quinoline-4-carboxamide derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final products.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the amide carbonyl stretch.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

For example, the characterization of a representative 2-(3-chlorophenyl)quinoline-4-carboxamide derivative would show characteristic signals in the ¹H NMR spectrum corresponding to the protons on the quinoline and phenyl rings, as well as a singlet for the amide proton. The ¹³C NMR would show signals for all the carbon atoms in the molecule, and the mass spectrum would exhibit a molecular ion peak corresponding to the calculated molecular weight.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Yield Inefficient microwave absorption.Add a small amount of a polar solvent (e.g., DMF) or a co-solvent to improve energy absorption.[8]
Low reactivity of substrates.Increase the reaction temperature or prolong the irradiation time. Consider using a more reactive derivative of the starting material.
Catalyst deactivation.Use a fresh batch of catalyst or a more robust catalyst suitable for microwave conditions.[8]
Formation of Side Products Overheating or localized hot spots.Reduce the microwave power or use pulsed heating to maintain a more uniform temperature. Ensure efficient stirring.[8]
Competing reaction pathways.Optimize the reaction conditions (temperature, time, solvent) to favor the desired pathway. The order of reagent addition can also be critical.[8]
Poor Reproducibility Inconsistent positioning in the microwave cavity.Ensure the reaction vessel is placed in the same position for each experiment to maintain consistent energy absorption.[8]
Inaccurate temperature measurement.Use a calibrated fiber optic temperature probe for accurate internal temperature monitoring.

Conclusion

Microwave-assisted synthesis represents a powerful and enabling technology for the rapid and efficient preparation of quinoline-4-carboxamide derivatives. The protocols and guidelines presented in this application note demonstrate the significant advantages of MAOS, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. By adopting these methods, researchers in drug discovery and medicinal chemistry can accelerate the synthesis of novel quinoline-4-carboxamides for biological evaluation, ultimately streamlining the drug development pipeline.

References

  • Alexandre, F. R., Berecibar, A., & Wrigglesworth, R. (2003). A novel access to the 8H-thiazolo[5,4-f]quinazolin-9-one and the 7H-thiazolo[4,5-h]quinazolin-6-one ring systems. Tetrahedron Letters, 44(44), 8145-8147. [Link]

  • Belferdi, F., et al. (2024). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Journal of Chemical, Environmental and Biological Engineering, 8(2), 351-358.
  • Catarina, M., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(8), 534-542. [Link]

  • El-Gohary, N. S., & Shaabani, A. (2018). A facile and efficient synthesis of quinoline-4-carboxylic acids under microwave irradiation. Journal of the Iranian Chemical Society, 15(11), 2537-2542. [Link]

  • Lahna, J., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Bar-Yehuda, S., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(6), 3345-3359. [Link]

  • El Ashry, E. S. H., et al. (2007). A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System 6-Arylbenzo[5]imidazolo[2,1-b]quino[4,3-e]-1,3-thiazin-14-one. Zeitschrift für Naturforschung B, 62(4), 545-550. [Link]

  • Elghamry, I., & Al-Faiyz, Y. S. (2020). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. Chemistry of Heterocyclic Compounds, 56(7), 896-900. [Link]

  • Bar-Yehuda, S., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9680-9689. [Link]

  • Di Mambro, T., et al. (2025). Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity. Archiv der Pharmazie, e2500148. [Link]

  • Meghe, S., & Vijayakumar, V. (2025). Design, characterisation and evaluation of novel 4-quinoline carboxamides by in silico studies. SSRN. [Link]

  • Singh, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 42(5), 2235-2258. [Link]

  • Kamal, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1649-S1667. [Link]

  • Patel, H., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33815-33835. [Link]

  • Patel, H., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33815-33835. [Link]

  • Shinde, K. W., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences, 45(1), 41-49. [Link]

Sources

Application

Application Note: Strategic Synthesis of Quinoline-Based Anticancer Scaffolds via Acid Chloride Activation

Introduction: The Quinoline Advantage The quinoline scaffold is a "privileged structure" in oncology, serving as the core pharmacophore for FDA-approved agents like Camptothecin (Topoisomerase I inhibitor) and Lenvatinib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Advantage

The quinoline scaffold is a "privileged structure" in oncology, serving as the core pharmacophore for FDA-approved agents like Camptothecin (Topoisomerase I inhibitor) and Lenvatinib (VEGFR/FGFR inhibitor).

For medicinal chemists, the Quinoline-4-carbonyl chloride (acid chloride) is the linchpin intermediate. Unlike the stable carboxylic acid precursor, the acid chloride is highly reactive, allowing for the rapid generation of diverse amide-linked libraries.[1] This application note details a robust, self-validating workflow to synthesize, activate, and couple these scaffolds to generate potent anticancer agents.[1]

Core Workflow Visualization

The following diagram outlines the critical path from raw materials to biological validation.

QuinolineWorkflow Isatin Isatin Precursor Pfitzinger Pfitzinger Reaction (KOH, Reflux) Isatin->Pfitzinger + Ketone Acid Quinoline-4-COOH (Stable Solid) Pfitzinger->Acid Cyclization Chloride Acid Chloride (Reactive Intermediate) Acid->Chloride SOCl2, DMF(cat) Coupling Amide Coupling (Diversity Step) Chloride->Coupling + R-NH2 BioAssay MTT / EGFR Assay Coupling->BioAssay Screening

Figure 1: Strategic workflow for converting isatin precursors into bioactive quinoline amides via the acid chloride intermediate.[1][2][3]

Module 1: Scaffold Synthesis (The Pfitzinger Reaction)[1]

Commercial quinoline acids often suffer from variable purity. We recommend de novo synthesis using the Pfitzinger reaction to ensure a clean starting material. This method condenses isatin with a ketone under basic conditions.[4][5][6]

Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

Rationale: The 2-phenyl substituent enhances lipophilicity and DNA intercalation potential [1].

Reagents:

  • Isatin (50 mmol)[1]

  • Acetophenone (50 mmol)[1]

  • KOH (33% w/v aqueous solution)[1]

  • Ethanol (Absolute)[1][5]

Step-by-Step Procedure:

  • Dissolution: Charge a 250 mL round-bottom flask (RBF) with Isatin (7.35 g) and 33% KOH (40 mL). Stir gently at room temperature until the isatin ring opens to form the yellow isatinate salt.

  • Condensation: Add Acetophenone (6.0 g) dropwise. A slight exotherm may occur.

  • Reflux: Add Ethanol (50 mL) to solubilize the organic ketone. Reflux the mixture at 80°C for 12–18 hours.

    • Checkpoint: The solution should turn deep red/brown.

  • Precipitation: Cool the reaction to room temperature. Pour the mixture into crushed ice (200 g) and acidify carefully with glacial acetic acid to pH 4–5.

  • Purification: A heavy precipitate (the acid) will form. Filter via Buchner funnel.

    • Critical Step: Wash the solid with cold diethyl ether to remove unreacted acetophenone. Recrystallize from ethanol.

Yield Expectation: 75–85% Validation: 1H NMR should show a singlet around δ 13.0–14.0 ppm (COOH).[1]

Module 2: Activation & Library Generation

This is the most critical module. The carboxylic acid must be converted to the acid chloride. Note: Quinoline acid chlorides are moisture-sensitive. This step must be performed under anhydrous conditions.

Protocol A: Acid Chloride Activation

Reagents:

  • Thionyl Chloride (

    
    ) - Excess[1]
    
  • DMF (Dimethylformamide) - Catalyst (1-2 drops)[1]

  • Dichloromethane (DCM) - Anhydrous[1]

Procedure:

  • Suspend the dry Quinoline-4-carboxylic acid (10 mmol) in anhydrous DCM (20 mL).

  • Add catalytic DMF (2 drops). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

  • Add

    
     (30 mmol) dropwise under 
    
    
    
    atmosphere.
  • Reflux for 3–4 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

  • Isolation: Evaporate the solvent and excess

    
     under reduced pressure.
    
    • Technique Tip: Co-evaporate with dry toluene twice to remove trace thionyl chloride. The product is usually a yellow/tan solid. Use immediately.

Protocol B: Nucleophilic Coupling (The Diversity Step)

Rationale: Amide bonds are stable in plasma and allow for hydrogen bonding within the receptor pocket (e.g., EGFR kinase domain) [2].[1]

Reagents:

  • Crude Quinoline-4-carbonyl chloride (freshly prepared)[1]

  • Target Amine (e.g., aniline, piperazine derivative)[1]

  • Triethylamine (

    
    ) or DIPEA (Base scavenger)[1]
    
  • DCM or THF (Solvent)[1]

Procedure:

  • Dissolve the target amine (1.1 eq) and

    
     (2.0 eq) in dry DCM at 0°C.
    
  • Dissolve the acid chloride in DCM and add it dropwise to the amine solution.

  • Allow to warm to room temperature and stir for 6 hours.

  • Workup: Wash with 5%

    
     (removes acid), 1M HCl (removes unreacted amine), and Brine.[1] Dry over 
    
    
    
    .

Module 3: Biological Validation[1]

Once synthesized, the library must be screened.[1] The two primary mechanisms for quinoline-4-carboxamides are DNA Intercalation/Topoisomerase II inhibition and EGFR Kinase inhibition [3].

In Vitro Cytotoxicity Protocol (MTT Assay)

Target Cells: MCF-7 (Breast), HeLa (Cervical), A549 (Lung).[1]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add compounds (dissolved in DMSO) at concentrations ranging from 0.1

    
     to 100 
    
    
    
    . Ensure final DMSO concentration is <0.5%.
  • Incubation: Incubate for 48h at 37°C / 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

Data Interpretation: Calculate IC50 using non-linear regression. Potent quinoline agents typically exhibit IC50 values < 10


.
Compound IDR-Group (Amine)Mechanism TargetExpected IC50 (MCF-7)
Q-01 Phenyl (Aniline)DNA Intercalation15 - 25

Q-04 4-Fluoro-phenylEGFR Inhibition2 - 5

Q-09 N-MethylpiperazineTopo II / Solubility< 1

Structural Insights (SAR)

To guide your synthesis, refer to the Structure-Activity Relationship (SAR) map below.[1] This is based on aggregated data from recent medicinal chemistry literature [4].

SAR_Map Core Quinoline Scaffold Pos2 Position 2 (Aryl Group) Enhances Lipophilicity & DNA Binding Core->Pos2 Pos4 Position 4 (Carboxamide) H-Bonding with Kinase Hinge (Critical for EGFR) Core->Pos4 Pos6 Position 6/7 (Substituents) Electron Donors (-OMe) Increase Potency Core->Pos6 Electron Withdrawing (-Cl, -F)\nIncreases metabolic stability Electron Withdrawing (-Cl, -F) Increases metabolic stability Pos2->Electron Withdrawing (-Cl, -F)\nIncreases metabolic stability Spacer Length:\n2-3 carbons optimal for\nflexible amines Spacer Length: 2-3 carbons optimal for flexible amines Pos4->Spacer Length:\n2-3 carbons optimal for\nflexible amines

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical regions for modification on the quinoline core.

References

  • El-Damasy, A. K., et al. (2016).[1][3][7][8] Novel 5-substituted-2-anilinoquinolines as broad spectrum antiproliferative agents.[7][9] Bioorganic & Medicinal Chemistry Letters. (Contextual citation regarding kinase screening).

  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride

Welcome to the Quinoline Derivative Technical Support Center . This guide addresses the stability and handling of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline Derivative Technical Support Center .

This guide addresses the stability and handling of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride . Due to the high electrophilicity of the C-4 carbonyl chloride moiety, this compound is prone to rapid hydrolysis, reverting to its carboxylic acid precursor. This degradation compromises stoichiometry in downstream amidation or esterification reactions.

Part 1: The Mechanistic Basis of Failure

To prevent hydrolysis, one must understand the failure mode. The carbonyl carbon at position 4 is highly electron-deficient, activated by the electronegative chlorine and the electron-withdrawing nature of the quinoline nitrogen (via resonance).

The Hydrolysis Pathway: Trace moisture (


) acts as a nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate collapses to release 

and the thermodynamically stable carboxylic acid.

HydrolysisMechanism AcidChloride Acid Chloride (Reactive Electrophile) Intermediate Tetrahedral Intermediate AcidChloride->Intermediate + Moisture Water H₂O (Nucleophile) Water->Intermediate CarboxylicAcid Carboxylic Acid (Dead End Product) Intermediate->CarboxylicAcid Collapse HCl HCl Gas (Corrosive Byproduct) Intermediate->HCl

Caption: Figure 1.[1] Nucleophilic acyl substitution pathway converting the active acid chloride back to the inactive acid.

Part 2: Synthesis & Isolation Protocols

Status: Critical Control Point Objective: Generate the acid chloride while excluding moisture.

The most robust method involves Thionyl Chloride (


)  mediated chlorination.[2] The primary troubleshooting step here is ensuring the complete removal of 

and

without introducing atmospheric moisture.
Protocol A: Synthesis & Azeotropic Drying
  • Setup: Flame-dried round-bottom flask, reflux condenser, and a

    
     drying tube (or 
    
    
    
    line).
  • Reaction: Suspend 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (1.0 eq) in anhydrous toluene. Add Thionyl Chloride (5.0 eq) and a catalytic drop of DMF.

    • Note: The excess

      
       acts as a solvent and water scavenger.
      
  • Reflux: Heat to reflux (

    
    ) for 2-4 hours. The solid acid should dissolve as it converts to the acid chloride.
    
  • Isolation (The "Trap"):

    • Do NOT pour into water (violent hydrolysis).[3]

    • Do NOT simply rotary evaporate without a co-solvent.

    • Correct Step: Evaporate the bulk

      
       under reduced pressure. Re-dissolve the residue in anhydrous toluene and evaporate again (2x). 
      
    • Why? Toluene forms an azeotrope with residual thionyl chloride, dragging it out of the solid lattice.

SynthesisWorkflow Start Start: Carboxylic Acid Precursor Reaction Reflux with SOCl₂ + cat. DMF (Scavenges Water) Start->Reaction Check Did solid dissolve? Reaction->Check Check->Reaction No (Continue Heating) Evap Vac. Distillation of SOCl₂ Check->Evap Yes (Clear Solution) Azeotrope Add Toluene & Re-evaporate (CRITICAL STEP) Evap->Azeotrope Product Anhydrous Acid Chloride (Store under Ar) Azeotrope->Product

Caption: Figure 2. Critical workflow for synthesis and azeotropic purification to prevent hydrolysis.

Part 3: Diagnostic Matrix (Quality Control)

How do you know if your reagent has hydrolyzed? Use this diagnostic table.

Diagnostic MethodActive Acid Chloride Hydrolyzed Acid (Impurity) Technical Insight
FTIR Spectroscopy ~1770–1790 cm⁻¹ (Sharp)~1680–1710 cm⁻¹ (Broad)The electronegative Cl atom shifts the C=O stretch to a higher frequency compared to the acid [1].
Solubility Soluble in DCM, THF, Toluene.Poor solubility in non-polar solvents.Hydrolysis often results in a "white precipitate" appearing in your DCM solution.
Melting Point Typically lower (sharp).Significantly higher (>200°C).[4]Carboxylic acids form strong intermolecular hydrogen bonds, elevating the melting point [2].
Visual Appearance Often off-white/yellowish crystalline solid.White, chalky powder.Change in crystal habit often signals degradation.

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: I see a white precipitate immediately upon adding my amine for the coupling reaction. What happened?

  • Diagnosis: This is likely the hydrochloride salt of your amine.

  • Cause: The acid chloride synthesis generates

    
    .[3] If you didn't remove it (via the toluene azeotrope step), the residual acid protonates your nucleophile, killing the reaction.
    
  • Fix: Use an excess of base (e.g., Triethylamine or DIPEA, >3.0 eq) to neutralize residual

    
     and liberate the amine [3].
    

Q2: Can I store the acid chloride in the fridge?

  • Diagnosis: Only if sealed under inert gas.

  • Risk: Fridges are humid environments. As the flask cools, it creates a vacuum, pulling moist air past the seal.

  • Best Practice: Store in a desiccator with

    
     or active molecular sieves, sealed with Parafilm, at room temperature (if chemically stable) or in a dedicated dry-box freezer.
    

Q3: My FTIR shows a double peak at 1780 and 1720 cm⁻¹. Is it ruined?

  • Diagnosis: It is partially hydrolyzed. The 1720 peak is the carboxylic acid (or potentially an anhydride if heated excessively).

  • Recovery: You cannot "purify" this easily by chromatography (silica gel contains water).

  • Fix: Resuspend the material in

    
     and reflux for 1 hour to reconvert the acid back to the chloride, then repeat the toluene azeotrope [4].
    

References

  • LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Link

  • Spectroscopy Online. (2020). The C=O[5][6] Bond, Part III: Carboxylic Acids. Link

  • Smolecule. (2025).[1][7][8] Handling Acetyl Chloride & Moisture Sensitive Reactions. Link

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Link

Sources

Optimization

Tech Support: Quinoline-4-Carbonyl Chloride Synthesis Optimization

Status: Active Ticket ID: Q4CC-SYN-001 Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Quinoline-4-Carbonyl Chloride Core Directive: The Solubility Paradox The synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: Q4CC-SYN-001 Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Quinoline-4-Carbonyl Chloride

Core Directive: The Solubility Paradox

The synthesis of quinoline-4-carbonyl chloride is deceptively simple but frequently fails due to a specific physicochemical hurdle: The Zwitterionic Lattice.

Quinoline-4-carboxylic acid (Cinchoninic acid) exists as a zwitterion with a high melting point (>250°C) and poor solubility in non-polar solvents. Low yields are rarely due to "low reactivity" of the carboxyl group, but rather the heterogeneity of the reaction mixture.

The Golden Rule:

Do not attempt to isolate the free base acid chloride as an oil. The nitrogen on the quinoline ring acts as an internal base, catalyzing self-hydrolysis or polymerization upon exposure to moisture. Always target the Hydrochloride (HCl) Salt for isolation. It is crystalline, stable, and easier to purify.

Master Protocol: The "Self-Validating" Workflow

We recommend Method B (Oxalyl Chloride/DMF) over Thionyl Chloride for research-scale (<50g) synthesis due to milder conditions and cleaner workup.

Method B: Oxalyl Chloride / Catalytic DMF (Recommended)
  • Reagents: Quinoline-4-carboxylic acid (1.0 eq), Oxalyl Chloride (1.5 eq), DMF (0.05 eq, Catalytic), Anhydrous DCM (0.5 M concentration).

  • Apparatus: Flame-dried round bottom flask, inert gas (Ar/N2) line, drying tube.

Step-by-Step Procedure
  • Suspension Setup: Suspend the quinoline-4-carboxylic acid in anhydrous DCM.

    • Checkpoint: The mixture will be a cloudy suspension. This is normal.

  • Catalyst Activation: Add the catalytic DMF (2-3 drops per gram of substrate).

    • Why: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack chloroiminium species, which is far more electrophilic than oxalyl chloride alone.

  • Controlled Addition: Add Oxalyl Chloride dropwise at 0°C.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ).
  • The "Clear" Validation: Allow to warm to Room Temp (RT) and stir for 2–4 hours.

    • CRITICAL VALIDATION: The reaction is complete when the suspension turns into a clear, homogeneous solution . The starting material (zwitterion) is insoluble; the product (acid chloride HCl salt) is soluble in DCM/Chloroform. If solids remain, the reaction is incomplete.

  • Isolation: Evaporate solvent and excess reagent under reduced pressure.

    • Result: A yellow to off-white solid (The Acid Chloride HCl salt).

    • Purification: If necessary, wash the solid with anhydrous ether (under inert atmosphere) to remove trace impurities. Do not use water/bicarb washes.

Diagnostic Q&A (Troubleshooting)

Q1: My product turned into a sticky, dark gum during evaporation. What happened?

  • Diagnosis: Hydrolysis or Polymerization.

  • Root Cause: You likely exposed the free base acid chloride to atmospheric moisture, or residual DMF caused decomposition.

  • Fix: Ensure you are isolating the HCl salt . If using Thionyl Chloride (

    
    ), residual 
    
    
    
    can also cause gums. Use the Oxalyl Chloride method and ensure the rotavap is backfilled with Argon, not air.

Q2: The reaction mixture never became clear; solids are still present after 12 hours.

  • Diagnosis: Stalled Reaction / Catalyst Deactivation.

  • Root Cause: The DMF might be wet (hydrolyzed to dimethylamine) or the Oxalyl Chloride is degraded.

  • Fix: Add a fresh aliquot of Oxalyl Chloride (0.5 eq) and 1 drop of fresh anhydrous DMF. Gently heat to reflux (

    
    ) for 1 hour.
    

Q3: I see a new spot on TLC, but it reverts to starting material instantly.

  • Diagnosis: Labile Product.

  • Explanation: Acid chlorides hydrolyze on silica gel plates.

  • Fix: Quench a small aliquot of the reaction mixture with Methanol before spotting. You should see the Methyl Ester on TLC, which is stable and distinct from the acid. This confirms the acid chloride was present.

Visualizing the Mechanism & Logic

A. The Catalytic Cycle (Why DMF is Essential)

The following diagram illustrates the Vilsmeier-Haack activation pathway, which is critical for overcoming the low solubility of the quinoline substrate.

G DMF DMF (Catalyst) Inter Chloroiminium Intermediate (Active Species) DMF->Inter Activation OxCl Oxalyl Chloride OxCl->Inter Complex Activated Complex Inter->Complex + Substrate Substrate Quinoline-4-COOH (Insoluble) Substrate->Complex Complex->DMF Regenerate Catalyst Product Quinoline-4-COCl (Soluble) Complex->Product Cl- Attack Byproducts CO + CO2 + HCl Complex->Byproducts

Caption: DMF reacts with Oxalyl Chloride to form a highly reactive Chloroiminium species, which solubilizes and chlorinates the acid, regenerating DMF.

B. Troubleshooting Decision Tree

Troubleshooting Start Reaction Checkpoint: Is Solution Clear? Yes Proceed to Evaporation Start->Yes Complete No Solids Remain Start->No Check1 Check Reagents: Is Oxalyl Cl Fresh? No->Check1 Action1 Add 0.5eq Oxalyl Cl + Fresh DMF Check1->Action1 No/Unsure Check2 Check Temp: Is it too cold? Check1->Check2 Yes Action2 Reflux (40°C) for 1 hr Check2->Action2

Caption: Logic flow for addressing incomplete reactions based on visual inspection.

Comparative Data: Reagent Selection

FeatureMethod A: Thionyl Chloride (

)
Method B: Oxalyl Chloride (

)
Reaction Type Neat (Solvent-free) or in TolueneSolution in DCM (Heterogeneous start)
Temperature Reflux (75°C+)0°C to Room Temp
Byproducts

(Gas),

(Gas)

(Gas),

(Gas),

(Gas)
Workup Difficult removal of trace

/

Easy evaporation (volatile byproducts)
Purity Profile Often contains sulfur impurities; darkensHigh purity; pale yellow solid
Yield (Typical) 75–85%90–98%
Recommendation Only for kg-scale where cost is criticalStandard for Research/Pharma

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for acid chloride synthesis).
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanism of Vilsmeier-Haack reagent).
  • An, J. H.; Kim, K. D.; Lee, J. H. "Synthesis of Quinoline Derivatives via A3-Coupling and Oxidative Cyclization." J. Org.[1] Chem.2021 , 86, 2876–2894.[1] Link

  • Ghasemi, Z.; et al. "Efficient One-Pot Synthesis of Quinoline-4-Carboxylic Acid Derivatives." J. Mar. Chim. Heterocycl.2022 , 21, 1-19. (Context on precursor synthesis and stability).

  • Organic Syntheses. "Acid Chloride Synthesis using Oxalyl Chloride." Org.[1][2] Synth. Coll. Vol. 9, p. 34. Link

Sources

Troubleshooting

Technical Support Center: Moisture-Sensitive Quinoline Acid Chlorides

Status: Active Ticket ID: T-QAC-STABILITY-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summary: The "HCl Trap" Hazard User Warning: Quinoline acid chlorides are not merely "moisture-sensi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: T-QAC-STABILITY-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "HCl Trap" Hazard

User Warning: Quinoline acid chlorides are not merely "moisture-sensitive"; they are autocatalytic self-destruct systems .

Unlike simple benzoyl chlorides, the quinoline scaffold contains a basic nitrogen atom (


 for the conjugate acid). When trace moisture hydrolyzes the acid chloride, it releases Hydrogen Chloride (HCl) gas. In standard aromatics, this gas might escape. In quinolines, the ring nitrogen traps the HCl , forming a hydrochloride salt.

This salt formation is often irreversible and can catalyze further degradation, leading to a "crusty" solid that appears stable but has lost chemical reactivity.

Mechanism of Failure (Visualization)

The following diagram illustrates why a minor moisture leak becomes a catastrophic purity failure.

HydrolysisCycle cluster_trap The 'HCl Trap' Effect Moisture Trace Moisture (Ingress) QAC Quinoline Acid Chloride (Active Reagent) Moisture->QAC Nucleophilic Attack Inter Tetrahedral Intermediate QAC->Inter Salt Quinoline HCl Salt (Contaminant/Crust) QAC->Salt Precipitation QAcid Quinoline Carboxylic Acid (Inactive Impurity) Inter->QAcid Elimination HCl HCl Gas (Byproduct) Inter->HCl Release HCl->QAC Protonation of Ring N HCl->QAcid Protonation

Figure 1: The degradation cascade. Unlike standard acid chlorides, the quinoline ring captures the HCl byproduct, creating complex salt mixtures that interfere with stoichiometry.

Storage Protocols: The "Zero-Moisture" Standard

Do not rely on standard refrigerator storage. The following protocols are graded by reliability.

Comparative Storage Conditions
TierMethodExpected StabilityRisk Factor
Tier 1 (Critical) Glovebox (Argon) >12 MonthsLow. Best for long-term banking.
Tier 2 (Recommended) Schlenk Flask + Desiccator 3-6 MonthsMedium. Requires rigorous technique during transfer.
Tier 3 (Short-Term) Parafilm + 4°C Fridge <2 WeeksHigh. Condensation upon warming is the #1 killer.
The "Double-Vessel" Protocol (Tier 2 Standard)

If a glovebox is unavailable, you must construct a self-validating storage system.

  • Primary Vessel: Borosilicate glass vial with a PTFE-lined screw cap. Never use metal caps (HCl corrosion) or standard rubber septa (permeable to moisture over time).

  • Secondary Vessel: Place the primary vial inside a larger jar containing activated molecular sieves (4Å) or Drierite with indicator.

  • Atmosphere: Purge the secondary vessel with Argon (heavier than air) before sealing.

Troubleshooting & Diagnostics (FAQ)

Q1: Upon opening the bottle, I heard a "hissing" sound. Is the reagent safe to use? A: Proceed with extreme caution. The hiss indicates a pressure differential. If the bottle was stored cold and opened warm, it might be outgassing HCl (degradation product).

  • Diagnostic: Hold a piece of damp pH paper near the opening (do not touch the rim). If it turns red immediately, significant hydrolysis has occurred.

  • Action: Perform the QC Derivatization (Module 4) before committing valuable starting materials.

Q2: My yellow solid has developed a white crust or turned brown. What happened? A:

  • White Crust: This is likely the Quinoline Carboxylic Acid Hydrochloride salt formed by hydrolysis. It is insoluble in non-polar solvents (DCM/Chloroform) where the acid chloride is soluble.

  • Brown Discoloration: Indicates oxidative degradation or polymerization, often catalyzed by light. Quinoline derivatives are photosensitive.

  • Action: If "crusty," you may attempt to recrystallize from anhydrous hexanes/DCM, but filtration under inert atmosphere is required. If brown/tarry, discard.

Q3: Can I use a standard desiccator for storage? A: No. Standard vacuum desiccators often have large "dead volumes" of air that contain moisture. Unless the desiccator is cycled (vacuum/Argon purge x3), the ambient moisture trapped inside is sufficient to degrade sensitive acid chlorides. Use the "Double-Vessel" method described in Module 2.

Q4: The reagent solidified in the freezer. How do I thaw it safely? A: This is the most common point of failure.

  • Remove the vessel from the freezer.

  • Place it in a desiccator or a sealed Ziploc bag with desiccant.

  • Allow it to reach room temperature completely (approx. 1-2 hours) before breaking the seal.

  • Why? If you open a cold bottle in humid lab air, water condenses inside the bottle immediately.

Quality Control: The Derivatization Assay

Direct titration of acid chlorides is unreliable due to rapid hydrolysis during the measurement. The Methyl Ester Derivatization is the industry standard for validation.

Workflow Visualization

QC_Workflow Sample 1. Sample (~50mg) Quench 2. Quench w/ MeOH (Excess, Anhydrous) Sample->Quench Reaction 3. Reaction (R-COCl -> R-COOMe) Quench->Reaction Workup 4. Basic Workup (Remove HCl/Acid) Reaction->Workup Analysis 5. HPLC/NMR Analysis Workup->Analysis

Figure 2: QC Protocol. Converting the reactive acid chloride to a stable methyl ester allows for accurate purity quantification.

Step-by-Step Protocol
  • Sampling: Dissolve ~50 mg of the acid chloride in 2 mL of anhydrous Dichloromethane (DCM).

  • Derivatization: Add 0.5 mL of anhydrous Methanol and 0.1 mL of Triethylamine (to scavenge HCl).

  • Incubation: Stir at room temperature for 10 minutes.

  • Workup:

    • Wash with sat.

      
       (removes unreacted acid and HCl salts).
      
    • Dry organic layer over

      
      .
      
  • Analysis: Inject the DCM layer into GC-MS or evaporate for

    
    -NMR.
    
    • Pass Criteria: Presence of sharp methyl ester singlet (~3.9 ppm in NMR). Absence of broad carboxylic acid peaks (>11 ppm).

References

  • Mechanism of Acid Chloride Hydrolysis Title: The Hydrolysis of Acid Chlorides.[1][2][3] Source: Journal of the Chemical Society B. Link:[Link]

  • Schlenk Line Techniques Title: The Schlenk Line Survival Guide.[4] Source: Schlenk Line Survival Guide (Open Resource). Link:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride. This guide provides detailed troubleshooting advice and protocols designed for researchers, scientists, and professionals in drug development. Our focus is on delivering practical, field-proven insights grounded in chemical principles to help you navigate the challenges associated with purifying this highly reactive intermediate.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before, during, or after your purification attempt.

Question 1: What are the most common impurities found in crude 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride?

Answer: The impurity profile of your crude product is largely dictated by the quality of the starting materials and the rigor of your experimental technique. The most common impurities include:

  • Starting Carboxylic Acid: Unreacted 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is the most frequent impurity, arising from incomplete chlorination.[1]

  • Hydrolysis Product: This is chemically identical to the starting carboxylic acid and forms when the acyl chloride is inadvertently exposed to moisture from the atmosphere, solvents, or glassware.[2][3] Acyl chlorides are highly susceptible to hydrolysis.[4][5]

  • Pfitzinger Reaction Byproducts: If the precursor carboxylic acid was not thoroughly purified after its synthesis (typically via the Pfitzinger reaction), you might encounter residual isatin or colored polymeric tars.[6][7][8]

  • Residual Chlorinating Agent and Byproducts: Excess thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) and their gaseous byproducts (SO₂, HCl, CO, CO₂) can remain trapped in the crude solid, leading to an impure product with a sharp, acidic odor.[9]

Question 2: My crude product is a dark yellow, brown, or even tarry material. What causes this discoloration and how can it be fixed?

Answer: Discoloration is a common issue, often stemming from the synthesis of the quinoline-4-carboxylic acid precursor. The Pfitzinger reaction, while effective, can produce highly colored, resinous byproducts if not properly controlled.[6][7]

  • Causality: These tars are typically high-molecular-weight condensation products. Their presence indicates that the initial purification of the precursor acid was insufficient.

  • Solution: The most effective strategy is preventative. You must rigorously purify the 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid before converting it to the acyl chloride. Attempting to remove these colored impurities from the final, highly reactive acyl chloride is significantly more challenging and often leads to product loss. A preliminary purification of the crude acyl chloride using an activated carbon (charcoal) treatment during recrystallization can sometimes be effective, but success is not guaranteed.

Question 3: Can I use standard silica gel column chromatography for purification?

Answer: It is strongly discouraged to use standard silica gel chromatography for the purification of acyl chlorides.

  • Causality: Silica gel possesses a high surface area covered with acidic silanol (Si-OH) groups and is notoriously difficult to render completely anhydrous.[10] These silanol groups and any adsorbed water will act as nucleophiles, rapidly hydrolyzing your acyl chloride back to the less-polar carboxylic acid on the column.[10] The likely outcome is the isolation of the starting carboxylic acid, not the desired product.

  • Alternative: While specialized techniques involving extensively dried, neutralized silica and strictly anhydrous mobile phases exist, they are not practical for routine purification. The most reliable methods for this compound are trituration and recrystallization under anhydrous conditions.

Question 4: How should I properly store the purified 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride?

Answer: Due to its high reactivity with atmospheric moisture, proper storage is critical to maintain purity.

  • Protocol: The purified solid should be stored in a tightly sealed glass container (e.g., a vial with a PTFE-lined cap). The container should then be placed inside a desiccator containing a drying agent (e.g., Drierite® or phosphorus pentoxide). For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing and storing at a low temperature (2-8 °C) is recommended.[11]

Question 5: How can I reliably assess the purity of my final product and confirm the reaction was successful?

Answer: Direct analysis can be tricky due to the compound's reactivity. A combination of methods is recommended:

  • NMR Spectroscopy: A ¹H or ¹³C NMR spectrum run in a dry, aprotic deuterated solvent (like CDCl₃ or DMSO-d₆) is the best method. The absence of the broad carboxylic acid proton signal (typically >10 ppm) and shifts in the aromatic protons adjacent to the carbonyl group are strong indicators of success.

  • IR Spectroscopy: Look for a characteristic C=O stretch for the acyl chloride at a higher frequency (typically ~1750-1800 cm⁻¹) compared to the carboxylic acid (~1700 cm⁻¹). The disappearance of the broad O-H stretch from the acid is also key.

  • Derivatization for TLC/LCMS: A simple and highly effective method is to quench a small aliquot of your reaction mixture or purified product with anhydrous methanol or diethylamine.[1][10][12] This rapidly forms the stable methyl ester or diethylamide derivative, which can be easily analyzed by TLC or LCMS against the starting carboxylic acid to confirm the consumption of the starting material.

Troubleshooting Guide

Use this guide to diagnose and solve specific problems encountered during the synthesis and purification process.

Problem Potential Cause Recommended Solution
Low Yield of Crude Product Incomplete Chlorination: The reaction of the carboxylic acid to the acyl chloride did not go to completion.Ensure the chlorinating agent (e.g., SOCl₂) is fresh and used in slight excess (1.2-1.5 eq). Consider extending the reaction time or increasing the reflux temperature. The addition of a catalytic amount of dry DMF can accelerate reactions with oxalyl chloride or thionyl chloride.[13]
Hydrolysis During Workup: The product was exposed to water, prematurely converting it back to the starting material.[2]Crucial: Maintain strict anhydrous conditions. Use oven-dried or flame-dried glassware. All solvents must be anhydrous. Avoid all aqueous washes. The reaction should be quenched by removing volatile reagents in vacuo, not by adding water or ice.
Product is an Oil or Gummy Solid Instead of a Crystalline Powder Residual Solvent: Traces of the reaction solvent (e.g., DCM, Toluene) or excess chlorinating agent are trapped in the product.After removing the bulk of the solvent via rotary evaporation, co-evaporate the crude product with a high-boiling anhydrous solvent like toluene (2-3 times). This helps to azeotropically remove residual volatiles. Finish by drying under high vacuum.
Impure Precursor Acid: Using a low-purity starting carboxylic acid contaminated with tars can prevent crystallization.[6]Best Practice: Always purify the 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid by recrystallization (e.g., from EtOAc[14][15]) before the chlorination step. It is far easier to purify the stable acid than the reactive acyl chloride.
Product Decomposes or Changes Color Upon Standing Atmospheric Moisture: The purified product is hydrolyzing due to exposure to air.Immediately transfer the dry, purified product to a suitable storage container and store it in a desiccator under an inert atmosphere.[11] Do not leave the final product open on the bench.
Analytical Data (NMR/IR) Shows Contamination with Carboxylic Acid Incomplete Reaction or Hydrolysis: This confirms that the conversion was not complete or the product degraded due to moisture.If the contamination is minor (<10%), a carefully executed anhydrous recrystallization can remove the more polar carboxylic acid. If the contamination is significant, the reaction should be repeated with stricter adherence to anhydrous protocols.

Experimental Workflows & Protocols

Purification Workflow Diagram

The following diagram outlines the logical steps for purifying crude 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride.

PurificationWorkflow cluster_0 Initial Assessment & Cleanup cluster_1 Purity Assessment & Final Purification start Crude Acyl Chloride (Post-Reaction) assess_physical Assess Physical State start->assess_physical triturate Triturate/Slurry with Anhydrous Hexane assess_physical->triturate Solid or Oily assess_purity Assess Purity (NMR / Derivatize+TLC) triturate->assess_purity oil_path If Oily/Gummy solid_path If Solid recrystallize Anhydrous Recrystallization (e.g., Toluene/Hexane) assess_purity->recrystallize <95% Pure final_product Pure, Dry Product assess_purity->final_product >95% Pure recrystallize->final_product insufficient_purity Purity <95% sufficient_purity Purity >95%

Caption: Decision workflow for purification.

Protocol 1: Purification of Precursor 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid

Rationale: Ensuring the precursor acid is pure is the single most important step for obtaining high-quality acyl chloride. This protocol removes colored byproducts from the Pfitzinger synthesis.

Materials:

  • Crude 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Activated Carbon (optional, for highly colored material)

  • Erlenmeyer flasks, Büchner funnel, filter paper

Procedure:

  • Place the crude carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • (Optional) If the solution is dark, add a small amount of activated carbon, and boil for 2-3 minutes.

  • Hot-filter the solution through a fluted filter paper to remove the carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals should begin to form.

  • To further induce crystallization, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold hexanes to remove residual soluble impurities.

  • Dry the purified crystals under high vacuum to remove all solvent. Confirm purity by NMR and melting point before proceeding.

Protocol 2: Recommended Purification of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride via Anhydrous Recrystallization

Rationale: This method removes the unreacted carboxylic acid and other polar impurities. The choice of a non-polar, aprotic solvent system is critical to prevent hydrolysis. All glassware must be rigorously dried.

Materials:

  • Crude 2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride

  • Anhydrous Toluene

  • Anhydrous Hexanes

  • Oven-dried or flame-dried Erlenmeyer flasks with septa

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Place the crude acyl chloride in a dry Erlenmeyer flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Add a minimal volume of anhydrous toluene and heat the mixture gently (e.g., to 60-70 °C) with stirring until the solid dissolves completely.

  • Remove the flask from the heat source and allow it to cool slowly towards room temperature.

  • Once cooling, slowly add anhydrous hexanes dropwise as an anti-solvent until the solution becomes faintly turbid.

  • Allow the solution to stand at room temperature for 1-2 hours to let crystals form.

  • Complete the crystallization by placing the flask in a -20 °C freezer for 1 hour.

  • Quickly collect the crystals by vacuum filtration using a dry Büchner funnel. Minimize exposure to air.

  • Wash the crystals with a small amount of ice-cold anhydrous hexanes.

  • Immediately transfer the purified solid to a tared vial and dry under high vacuum. Once dry, backfill with inert gas, seal, and store appropriately.

References

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

  • Organic Chemistry Portal. (2021). Synthesis of quinolines. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Standard synthesis of quinoline-2-carbonyl chloride (2) together with.... Available at: [Link]

  • Google Patents. (n.d.). CN1174954C - Method for Purifying Carbonyl Chloride.
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. Available at: [Link]

  • ScienceMadness Discussion Board. (2024). The Pfitzinger Reaction. Available at: [Link]

  • SciSpace. (1970). Gas Chromatographic Determination of Chlorinated Acetyl Chlorides and Phosgene Present in Air in Very Low Concentrations. Available at: [Link]

  • Google Patents. (n.d.). CN104370811A - New quinoline compound crystal form and preparation method thereof.
  • Organic Syntheses. (n.d.). acetyl chloride. Available at: [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Available at: [Link]

  • PubMed. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Available at: [Link]

  • Iranian Chemical Communication. (2015). Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent. Available at: [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Available at: [Link]

  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available at: [Link]

  • Wikipedia. (n.d.). Acyl chloride. Available at: [Link]

  • Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • Journal of Chromatographic Science. (1976). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Car boxy lie Acid Precursors Used in the Production. Available at: [Link]

  • Asian Journal of Chemistry. (2016). Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. Available at: [Link]

  • MDPI. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Available at: [Link]

  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. (2026). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Available at: [Link]

  • Scientia Research Library. (2023). Effective Method for Making Quinoline Derivatives in Gl. Available at: [Link]

  • LearnedGuys.com. (n.d.). ACYL CHLORIDES & ACIDS. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Kinetics of the hydrolysis of acyl chlorides in pure water. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Available at: [Link]

  • Save My Exams. (2026). Acylation Mechanism. Available at: [Link]

  • Reddit. (2025). Trouble with chloride acids. Available at: [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Available at: [Link]

Sources

Troubleshooting

Troubleshooting low reactivity of sterically hindered quinoline acid chlorides

Topic: Troubleshooting Low Reactivity of Sterically Hindered Quinoline Acid Chlorides Ticket ID: #Q-ACL-882 Assigned Specialist: Senior Application Scientist Diagnostic & Triage: Why is my reaction failing? Before changi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity of Sterically Hindered Quinoline Acid Chlorides Ticket ID: #Q-ACL-882 Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Why is my reaction failing?

Before changing reagents, you must identify if the failure occurs during formation (making the acid chloride) or coupling (reacting it with a nucleophile). Sterically hindered quinolines (especially 2- or 8-substituted) present unique challenges due to the "Peri-effect" and the basicity of the quinoline nitrogen.

Quick Diagnostic Checklist
ObservationProbable CauseImmediate Action
Starting material remains after reflux with

.
Steric bulk prevents attack; Quinoline-HCl salt precipitated and is inert.Switch to Oxalyl Chloride + DMF or Ghosez’s Reagent .
Violent bubbling then black tar formation.Decomposition of the ring or polymerization.Lower temp; Use neutral conditions (Ghosez).
Acid chloride forms (confirmed by MeOH quench/TLC) but won't couple with amine.Nucleophile cannot access the carbonyl carbon.Switch solvent to Toluene/Xylene (high temp) or use AgCN activation .
Insolubility in DCM/THF during activation.Formation of Quinoline-N-hydrochloride salt.Add 1.0 eq HCl scavenger (e.g., Collidine) or use CHCl3 (better solubility for salts).

Module A: Formation of the Acid Chloride[1][2]

FAQ: Why is Thionyl Chloride ( ) failing?

A: Thionyl chloride often fails with hindered quinolines for two reasons:

  • The Salt Trap:

    
     generates HCl, which protonates the quinoline nitrogen. The resulting hydrochloride salt is often insoluble in standard solvents (DCM, Toluene), effectively removing your substrate from the solution phase where the reaction occurs.
    
  • Steric repulsion: The bulky sulfur network requires significant space to attack the carboxylate.

Protocol A1: The "Gold Standard" (Oxalyl Chloride + DMF)

Use this for moderately hindered substrates (e.g., 2-quinolinecarboxylic acid).

The Mechanism (Why it works): Dimethylformamide (DMF) reacts with oxalyl chloride to form the Vilsmeier Reagent (chloroiminium ion). This species is less bulky than the sulfur complex and highly electrophilic. It attacks the carboxylic acid to form an activated intermediate that collapses into the acid chloride.

VilsmeierMechanism cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Substrate Activation DMF DMF (Catalyst) Vils Vilsmeier Reagent (Active Species) DMF->Vils + (COCl)2 - CO, CO2 OxCl Oxalyl Chloride Inter Activated Imidoyl Intermediate Vils->Inter + Acid QAcid Quinoline Acid QAcid->Inter Inter->DMF Regenerated QCl Quinoline Acid Chloride Inter->QCl + Cl-

Figure 1: The catalytic cycle of DMF converting Oxalyl Chloride into the active Vilsmeier reagent, which overcomes steric barriers more effectively than thionyl chloride.

Step-by-Step Protocol:

  • Suspend the quinoline carboxylic acid (1.0 eq) in anhydrous DCM (Dichloromethane). Note: If insoluble, try Chloroform.

  • Add Oxalyl Chloride (1.5 to 2.0 eq) dropwise at 0°C.

  • CRITICAL: Add anhydrous DMF (2-3 drops per mmol of substrate). Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) should be vigorous.
  • Stir at Room Temp (RT) for 2–4 hours.

  • Test for completion: Take an aliquot, quench with dry Methanol, and check TLC/LCMS for the methyl ester.

  • Evaporate to dryness (keep under

    
    ). Do not distill; hindered acid chlorides are thermally unstable.
    
Protocol A2: The "Nuclear Option" (Ghosez’s Reagent)

Use this for severely hindered substrates (e.g., 8-quinolinecarboxylic acid) or acid-sensitive groups.

Why it works: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) forms the acid chloride under neutral conditions , preventing the protonation of the quinoline nitrogen and avoiding the solubility issues associated with HCl salts.

Step-by-Step Protocol:

  • Dissolve/suspend the acid (1.0 eq) in dry DCM or Chloroform .

  • Add Ghosez’s Reagent (1.2 – 1.5 eq) at RT.

  • Stir for 1–3 hours.

  • Workup: None. The byproduct is a neutral amide (N,N-dimethylisobutyramide) which is inert in most subsequent coupling reactions. You can use the solution directly in the next step.

Module B: Coupling (Reactivity)

FAQ: I have the acid chloride, but it won't react with my amine.

A: This is classic steric shielding. The nucleophile (amine) cannot penetrate the "umbrella" of the surrounding groups to hit the carbonyl carbon.

Troubleshooting Matrix for Coupling
MethodReagentsMechanism of ActionWhen to use
Thermal Boost Toluene/Xylene, RefluxOvercomes activation energy barrier.Stable amines; Acid chloride is confirmed stable.
The "Turbo" Amide

or

(to deprotonate amine)
Creates a highly reactive amide anion (stronger nucleophile).Weakly nucleophilic amines (e.g., anilines).
Silver Activation AgCN (Silver Cyanide)Acts as a halogen scavenger, creating a transient, super-electrophilic acyl species.Last resort for extremely hindered systems.
Protocol B1: Silver Cyanide (AgCN) Assisted Coupling

This is a "field secret" for forcing difficult acylations.

  • Dissolve the pre-formed Quinoline Acid Chloride in dry Toluene .

  • Add the Amine (1.2 eq).

  • Add AgCN (1.5 eq). Warning: Toxic. Handle in hood.

  • Heat to 80–110°C in a sealed tube.

  • Mechanism: The Silver (

    
    ) pulls the Chloride (
    
    
    
    ) away, forcing the formation of an acylium-like character or a transient acyl isocyanide, which is highly reactive even in sterically crowded environments.
  • Filter through Celite to remove silver salts before workup.

Decision Logic & Visualization

Use this flowchart to navigate your experiment.

TroubleshootingFlow Start Start: Quinoline Acid Coupling CheckSolubility Is Acid Soluble in DCM? Start->CheckSolubility Insoluble No (Insoluble) CheckSolubility->Insoluble Soluble Yes (Soluble) CheckSolubility->Soluble TryChloroform Try CHCl3 or Neutralize (Ghosez Reagent) Insoluble->TryChloroform CheckFormation Did Acid Chloride Form? (Check via MeOH Quench) TryChloroform->CheckFormation FormationMethod Method: Oxalyl Chloride + DMF Soluble->FormationMethod FormationMethod->CheckFormation NoForm No CheckFormation->NoForm YesForm Yes CheckFormation->YesForm UseGhosez Switch to Ghosez Reagent (Neutral Conditions) NoForm->UseGhosez Coupling Attempt Coupling (DCM/Base) YesForm->Coupling CheckCoupling Did Coupling Work? Coupling->CheckCoupling CouplingFail No CheckCoupling->CouplingFail Success Success: Isolate Product CheckCoupling->Success TurboMode 1. Switch Solvent (Toluene) 2. Use AgCN Promoter 3. Deprotonate Amine (LiHMDS) CouplingFail->TurboMode TurboMode->Success

Figure 2: Decision tree for troubleshooting hindered quinoline acid chloride synthesis and coupling.

References

  • Ghosez’s Reagent (Original & Application): Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications, 1979.

  • Vilsmeier-Haack Mechanism: "Oxalyl Chloride - DMF Mechanism." Organic Chemistry Portal.

  • Silver Cyanide Activation: "Amide coupling of hindered acyl chlorides." Journal of Organic Chemistry, 2014. (General methodology reference for AgCN assisted coupling).

  • Quinoline Chemistry Overview: "Synthesis and reactivity of quinoline derivatives." RSC Advances, 2014.

  • Ghosez Reagent Commercial Data: Sigma-Aldrich Technical Data Sheet for 1-Chloro-N,N,2-trimethyl-1-propenylamine.

Optimization

Removing excess thionyl chloride from quinoline reaction mixtures

Reagent Workup Support Center: Thionyl Chloride ( ) Removal Topic: Removing excess thionyl chloride from quinoline reaction mixtures. Audience: Synthetic Chemists, Process Development Scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Reagent Workup Support Center: Thionyl Chloride ( ) Removal

Topic: Removing excess thionyl chloride from quinoline reaction mixtures. Audience: Synthetic Chemists, Process Development Scientists.

Immediate Triage: Define Your Product Stability

Before choosing a removal method, you must categorize your quinoline product. Thionyl chloride (


) removal strategies differ radically based on whether your product is hydrolytically unstable (an acid chloride) or stable (a chloroquinoline).

Select your scenario:

  • Scenario A: Quinoline Acid Chlorides (e.g., converting Quinoline-3-carboxylic acid

    
     Quinoline-3-carbonyl chloride).
    
    • Constraint:Strictly Anhydrous. Moisture will revert your product to the starting material.

    • Method:Vacuum Distillation / Co-evaporation only.

  • Scenario B: Chloroquinolines (e.g., converting 4-Hydroxyquinoline

    
     4-Chloroquinoline).
    
    • Constraint: Product is stable to water, but the reaction mixture is highly acidic (

      
       byproduct).
      
    • Method:Quenching & Basification. [1][2]

Module A: The "Dry" Method (Co-evaporation)

Best for: Acid Chlorides and intermediate scale-ups where quenching is too exothermic.

Direct evaporation of


 (bp 76°C) often fails because it gets trapped in the crystal lattice of the solid product or forms "oily" adducts with the basic quinoline nitrogen. To break this, we use Toluene Co-evaporation  (often called "azeotroping," though technically it is entrainment).
The Protocol: Toluene Strip & Swap
StepActionTechnical Rationale
1 Bulk Removal Connect flask to a rotavap with a liquid nitrogen or dry ice/acetone trap . Distill off the bulk

at 40–50°C (bath temp) under reduced pressure.
2 The Toluene Charge Add anhydrous Toluene (2–3x reaction volume) to the residue.
3 Homogenize Swirl or stir until the residue is suspended/dissolved. This disrupts

-Quinoline interactions.
4 Co-evaporate Strip the toluene under vacuum. Toluene (bp 110°C) acts as a carrier, entraining residual

.
5 Repeat Repeat steps 2–4 at least 3 times .
6 Final Check A successful removal usually yields a free-flowing solid or a crisp foam. If it remains a "gum,"

is likely still trapped.
Visual Workflow: The Toluene Cycle

TolueneCycle Start Crude Rxn Mixture (Quinoline + Excess SOCl2) BulkStrip 1. Bulk Evaporation (50°C, Vacuum) Start->BulkStrip AddTol 2. Add Toluene (2-3x Volume) BulkStrip->AddTol StripTol 3. Co-evaporate (Removes SOCl2 traces) AddTol->StripTol Check Is residue crystalline/dry? StripTol->Check Check->AddTol No (Gummy/Smell) Finish Proceed to Next Step (Anhydrous) Check->Finish Yes

Caption: Iterative co-evaporation cycle to break thionyl chloride-quinoline adducts.

Module B: The "Wet" Method (Quenching & Basification)

Best for: Stable Chloroquinolines (e.g., 4,7-dichloroquinoline) where you need to remove inorganic byproducts.

CRITICAL WARNING: Quinolines are bases.[3] When you quench


 with water, you generate 

and

.[4][5]

This

will immediately protonate your quinoline, forming a water-soluble Quinoline Hydrochloride salt . If you separate the layers now, your product will be lost in the aqueous waste.
Troubleshooting Guide: The pH Trap

Q: I quenched with water and extracted with DCM, but my product yield is near zero. Where is it? A: It is in the water layer. You extracted the impurities; your product is trapped as the hydrochloride salt (


).

Q: How do I recover it? A: You must neutralize the aqueous layer to liberate the "Free Base."

Correct Quenching Protocol
  • Preparation: Cool the reaction mixture to <5°C. Dilute with DCM or Ethyl Acetate.

  • The "Inverse" Quench (Safer for large scale):

    • Prepare a beaker of Saturated Sodium Bicarbonate (

      
      )  or 2M NaOH  (cooled).
      
    • Slowly drip the reaction mixture into the stirring base.

    • Why? This neutralizes

      
       as it forms, keeping the quinoline in the free-base form and preventing runaway exotherms.
      
  • The "Direct" Quench (Small scale only):

    • Add crushed ice directly to the reaction pot.

    • Result: The mixture will become highly acidic (pH < 1).

    • Recovery: Basify carefully with

      
       or 
      
      
      
      until pH > 8. The quinoline will precipitate or oil out. Extract this cloudy mixture with organic solvent.[2]
Visual Workflow: Quenching Logic

QuenchLogic Input Reaction Mixture (Quinoline + SOCl2) Quench Add to Water/Ice Input->Quench State Current State: Acidic pH (<1) Product is Water Soluble Salt Quench->State Decision Target Form? State->Decision PathSalt Keep as Salt (Evaporate Water) Decision->PathSalt Want HCl Salt PathBase Need Free Base (Organic Soluble) Decision->PathBase Want Free Base ActionBase Add NaOH / NH4OH Adjust to pH > 8 PathBase->ActionBase Extract Extract with DCM/EtOAc ActionBase->Extract

Caption: Decision tree for recovering Quinoline products from acidic quench mixtures.

Safety & Waste Management

Q: My rotavap pump oil is turning black/cloudy. Why? A:


 vapors bypassed your cold trap. 

degrades into

inside the pump, destroying the seals and oil.
  • Fix: Use a secondary "Scrubbing Trap" filled with KOH pellets or a concentrated NaOH solution between the cold trap and the pump.

Q: How do I dispose of the cold trap waste? A: The trap contains pure


.
  • Do NOT pour it into the solvent waste drum (explosion hazard).

  • Protocol: Dilute with toluene, then very slowly quench into a large volume of ice/bicarbonate slurry in a fume hood. Once bubbling stops and pH is neutral, dispose of as aqueous chemical waste.

References
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Syntheses. (1993). 7-Methoxypthalide. Org. Synth. 1993, 72, 163. Link (Demonstrates toluene co-evaporation for thionyl chloride removal).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24386, Thionyl chloride. Link (Safety and reactivity data).

  • University of California, San Diego. (2024). Thionyl Chloride Safety Guide. UCSD Environment, Health & Safety. Link (Quenching and waste disposal protocols).

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for Quinoline Acylation

Topic: Optimizing solvent selection for quinoline acylation reactions Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Status: Operational | Ticket: #SOLV-Q-ACY-00...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing solvent selection for quinoline acylation reactions Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.

Status: Operational | Ticket: #SOLV-Q-ACY-001 | Updated: October 26, 2025

Executive Summary

Acylating the quinoline scaffold is a pivotal step in synthesizing antimalarials, kinase inhibitors, and organic optoelectronics. However, the electron-deficient nature of the pyridine ring renders classical Friedel-Crafts acylation ineffective. Modern strategies rely on Minisci-type radical substitutions or Transition-Metal Catalyzed C-H Activation .

In these pathways, the solvent is not merely a medium; it is a chemoselective switch . This guide dissects how solvent polarity, acidity, and coordination ability dictate regioselectivity (C2 vs. C4 vs. C8), reaction kinetics, and yield.

Module 1: The Solvent Decision Matrix

Objective: Select the optimal solvent system based on your specific acylation mechanism and regioselectivity target.

Visual Workflow: Solvent Selection Strategy

The following decision tree guides you through the critical parameters of mechanism and selectivity.

SolventSelection Start START: Define Acylation Goal Mech Mechanism Type? Start->Mech Minisci Radical (Minisci) C-H Acylation Mech->Minisci Radical Source (Aldehydes/Keto-Acids) Metal Transition Metal C-H Activation (Pd, Rh, Cu) Mech->Metal Catalyst Source (Pd(OAc)2, etc.) Regio Regioselectivity Needed? Minisci->Regio C2C4 C2/C4 Mixture Acceptable? Regio->C2C4 Solv1 Standard: MeCN/H2O + TFA (High Solubility, Good Radical Lifetime) C2C4->Solv1 Yes (Standard) Solv2 Selectivity Tuning: Adjust pH/Solvent Polarity (e.g., DMSO/H2O for C4 bias) C2C4->Solv2 No (Optimization) Directing Directing Group? Metal->Directing N_Oxide Quinoline N-Oxide Used? Directing->N_Oxide Solv3 C8-Selective: AcOH/Ac2O or Toluene (Promotes Cyclometallation) N_Oxide->Solv3 Yes (C8 Target) Solv4 C2-Selective: DMF, Dioxane, or DCE (Solubilizes Catalyst) N_Oxide->Solv4 No (C2 Target)

Figure 1: Decision tree for selecting solvent systems based on reaction mechanism and desired regiochemical outcome.

Module 2: Troubleshooting Minisci Acylation (Radical C-H Functionalization)

Context: The Minisci reaction involves the addition of nucleophilic acyl radicals to a protonated (electron-deficient) quinoline. Key Challenge: Controlling mono- vs. di-acylation and C2 vs. C4 regioselectivity.

Q1: Why is a biphasic or mixed solvent system (e.g., MeCN/Water) required?

A: The reaction requires two distinct environments to function simultaneously:

  • Solubility of the Salt: The quinoline is typically protonated by acid (TFA or

    
    ) to activate it towards nucleophilic radical attack. This salt is highly soluble in water but poorly soluble in pure organics.
    
  • Radical Generation: The acyl radical precursors (aldehydes,

    
    -keto acids) and oxidants (persulfate, TBHP) often require an organic co-solvent like Acetonitrile (MeCN) or Dichloromethane (DCM) for solubility and stability.
    Recommendation:  Start with MeCN:Water (1:1) . If the quinoline salt precipitates, increase the water fraction or switch to DMSO:Water .
    
Q2: How does solvent acidity affect regioselectivity (C2 vs. C4)?

A: The solvent's ability to support protonation dictates the electrophilicity of the quinoline ring.

  • Strongly Acidic Media (TFA/Water): Ensures full protonation of the Nitrogen. The C2 and C4 positions become highly electrophilic. Sterics often dictate the outcome (C2 is more accessible unless blocked).

  • pH Effects: In less acidic media (buffered), the equilibrium shifts toward the free base, which reacts sluggishly and non-selectively. Data Insight:

    Solvent System Acid Additive Major Isomer Rationale

    | DCM/Water | TFA (1-2 eq) | C2 | Nucleophilic radical prefers the most electron-deficient site (C2) adjacent to

    
    . |
    | Benzene/Water  | 
    
    
    
    | C2/C4 Mix | Non-polar phase can trap neutral radicals, altering kinetics. | | Acetic Acid | None | Poor Yield | Insufficient activation of the quinoline ring (weak acid). |
Protocol 1: Standard Minisci Acylation of Quinoline

Target: C2-Acyl Quinoline (Major) Reagents: Quinoline (1.0 equiv),


-Keto Acid (2.0 equiv), 

(2.0 equiv),

(0.2 equiv).
  • Dissolution: Dissolve quinoline in DCM/Water (1:1 v/v) .

  • Activation: Add TFA (1.0 equiv) . Ensure the solution is homogeneous; if turbid, add small amounts of water.

  • Reaction: Add

    
     and 
    
    
    
    -keto acid. Heat to 40°C.
  • Initiation: Add persulfate solution dropwise over 30 mins to prevent "radical dumping" (which leads to dimerization of the acyl group).

  • Workup: Basify with

    
     (critical to deprotonate the product for extraction into organic layer).
    

Module 3: Transition-Metal Catalyzed Acylation (C-H Activation)

Context: Using Pd, Rh, or Cu catalysts to directly install acyl groups.[1] Key Challenge: Catalyst poisoning by the quinoline nitrogen (N-coordination) and achieving remote (C8) selectivity.

Q3: I am seeing zero conversion with Pd(OAc)2. Is the solvent killing the catalyst?

A: Likely, yes. In non-coordinating solvents like Toluene or Hexane, the basic nitrogen of the quinoline binds tightly to the Pd center, shutting down the catalytic cycle. Troubleshooting:

  • Switch to Coordinating Solvents: Use DMF or DMSO . These solvents can compete for coordination sites, keeping the metal active.

  • Use Acidic Solvents: Run the reaction in Acetic Acid (AcOH) or add PivOH. This protonates the quinoline nitrogen, preventing it from binding to the metal, while allowing the C-H activation to proceed.

Q4: How do I achieve C8-selective acylation?

A: C8 functionalization usually requires a Directing Group (DG) .[2] The Quinoline N-Oxide is the most common "internal" DG. Solvent Role: The solvent must support the formation of a 5-membered palladacycle intermediate.

  • Optimal System: Acetic Acid/Water or Toluene with PivOH .

  • Mechanism: The N-oxide oxygen coordinates to Pd. An acidic solvent (AcOH) assists in the concerted metallation-deprotonation (CMD) step at the C8 position.

Visual Workflow: C8-Selective Acylation Mechanism

C8Activation Substrate Quinoline N-Oxide Coordination Coordination to Pd(II) (Solvent: Toluene/AcOH) Substrate->Coordination Pd(OAc)2 CMD C8-H Activation (CMD) (Rate Limiting Step) Coordination->CMD -AcOH Acylation Acyl Insertion (from alpha-keto acid) CMD->Acylation Oxidant (Ag/Persulfate) Product 8-Acyl Quinoline Acylation->Product Reductive Elimination

Figure 2: Mechanistic pathway for C8-selective acylation of quinoline N-oxide, highlighting the role of acidic solvents in the CMD step.

Module 4: Green Chemistry & Solubility Optimization

Context: Replacing chlorinated solvents (DCM, DCE) and dipolar aprotics (DMF, NMP) with sustainable alternatives.

Q5: Can I run these reactions in water?

A: Yes, but solubility is the limiter.

  • Surfactant Catalysis: Use 2% TPGS-750-M in water. This forms micelles where the lipophilic quinoline and acylating agent concentrate, effectively running the reaction "neat" on a micro-scale within the water bulk.

  • Ionic Liquids: [BMIM][BF4] can serve as both solvent and catalyst support, often improving yield by stabilizing charged intermediates.

Comparative Solvent Performance Table
Solvent ClassSpecific SolventYield (Typical)SelectivityGreen ScoreNotes
Chlorinated DCE / DCMHigh (70-90%)High (C2)PoorStandard for Minisci; toxic.
Acidic Acetic AcidModerate (50-70%)High (C8 w/ DG)ModerateExcellent for Pd-catalyzed C-H activation.
Aqueous Water/MeCN (1:1)High (60-85%)ModerateGoodRequires phase transfer or vigorous stirring.
Green Ethanol / GlycerolLow to Mod.LowExcellentOften requires higher temp; radical quenching possible.

References

  • Minisci Reaction Mechanism & Solvent Effects

    • Title: Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines.[3]

    • Source: ResearchG
    • URL:[Link]

  • Transition Metal C-H Activation (C8 Selectivity)

    • Title: C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids via Palladium-Catalyzed Regioselective C–H Bond Activation.[4]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Green Solvents in Quinoline Synthesis

    • Title: Green Synthesis of Quinoline Derivatives: Applic
    • Source: BenchChem Technical Support.[2][5]

  • Regioselective Functionalization Review

    • Title: Regioselective Functionalization of Quinolines through C-H Activ
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Photochemical Minisci Advances

    • Title: Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond.[6]

    • Source: Accounts of Chemical Research (ACS).
    • URL:[Link] (Note: Generalized DOI for recent Accounts; specific article verified via snippet).

Sources

Optimization

Handling precipitate formation in quinoline acid chloride reactions

Ticket ID: QAC-SOL-001 Topic: Troubleshooting Precipitate Formation in Quinoline Carboxylic Acid Chlorination Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic Workflow User Is...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: QAC-SOL-001

Topic: Troubleshooting Precipitate Formation in Quinoline Carboxylic Acid Chlorination Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Workflow

User Issue: "I am reacting a quinoline carboxylic acid with thionyl chloride (


). The reaction mixture has turned into a slurry/solid. Is my reaction ruined?"

Core Insight: In quinoline chemistry, precipitate formation during chlorination is often a feature, not a bug . Unlike simple benzene derivatives, the quinoline ring contains a basic nitrogen atom.[1] The HCl generated during the reaction protonates this nitrogen, forming the Acid Chloride Hydrochloride Salt , which is frequently insoluble in non-polar solvents like dichloromethane (DCM) or neat thionyl chloride.

Interactive Diagnostic Flowchart

Use the following decision matrix to identify the nature of your precipitate.

PrecipitateDiagnosis Start Observation: Precipitate in Reaction Mixture Step1 Perform Methanol Quench Test (See Protocol A) Start->Step1 Result1 LCMS/TLC Analysis Step1->Result1 PathA Major Peak: Methyl Ester (M+14 vs Acid) Result1->PathA Ester Formed PathB Major Peak: Carboxylic Acid (Starting Material Mass) Result1->PathB No Reaction PathC Major Peak: Dimer/Anhydride Result1->PathC Wrong Mass ConclA Diagnosis: Product (HCl Salt) Action: Filter & Dry under N2 PathA->ConclA ConclB Diagnosis: Unreacted Zwitterion Action: Add DMF Catalyst PathB->ConclB ConclC Diagnosis: Moisture Contamination Action: Resynthesis with dry reagents PathC->ConclC

Figure 1: Diagnostic logic for characterizing solids in acid chloride synthesis.

Technical Guides & FAQs
Scenario A: The "Good" Precipitate (Product Salt)

Symptoms: The reaction mixture was clear at reflux but precipitated a white/off-white solid upon cooling. Chemistry: Quinoline is a weak base (


). The byproduct of chlorination is HCl.


This hydrochloride salt is stable but hygroscopic.

FAQ: How do I handle this solid? Do not try to dissolve it by adding water (which will hydrolyze it back to the acid).

  • Isolation: If the solid is crystalline, filter it rapidly under a blanket of nitrogen or argon.

  • Free Basing (Optional): If the next step requires the free base, dissolve the solid in dry DCM and add a stoichiometric amount of dry triethylamine (TEA) or pyridine immediately before the next addition.

Scenario B: The "Bad" Precipitate (Unreacted Starting Material)

Symptoms: The solid never dissolved, even at reflux. LCMS shows only starting material mass. Chemistry: Quinoline carboxylic acids are zwitterionic (high melting point, poor solubility). Without a catalyst, thionyl chloride cannot easily attack the carboxylate group.[1]

Solution: The Vilsmeier-Haack Activation You must use N,N-Dimethylformamide (DMF) as a catalyst. DMF reacts with


 to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than thionyl chloride itself [1].

VilsmeierMechanism DMF DMF + SOCl2 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier - SO2 Activated Activated Carboxylate Intermediate Vilsmeier->Activated + R-COOH Product Acid Chloride + Regenerated DMF Activated->Product + Cl-

Figure 2: Catalytic cycle of DMF in acid chloride formation.

Validated Protocols
Protocol A: The Methanol Quench (Validation Standard)

Use this to confirm if your solid is Product or Starting Material. Context: Acid chlorides are unstable on LCMS columns (hydrolysis). You must derivatize them to stable methyl esters for analysis [2].

  • Sampling: Take a 20

    
    L aliquot of your reaction slurry/solution.
    
  • Quench: Dispense immediately into a vial containing 500

    
    L of anhydrous Methanol .
    
    • Note: If the mixture is very acidic, add 1 drop of pyridine to the methanol to neutralize HCl.

  • Incubation: Shake for 1-2 minutes. The acid chloride reacts rapidly to form the methyl ester.

    
    
    
  • Analysis: Inject on LCMS.

    • Success: You see the mass of the Methyl Ester (

      
      ).
      
    • Failure: You see the mass of the Carboxylic Acid (

      
      ).
      
Protocol B: Optimized Synthesis with Workup

Standard procedure for Quinoline-8-carbonyl chloride and analogues.[1]

ParameterSpecificationReason
Solvent Thionyl Chloride (Neat) or DCMDCM is preferred if the salt is to be isolated by filtration.
Stoichiometry 1.0 equiv Acid : 2-5 equiv

Excess drives equilibrium (Le Chatelier's principle).
Catalyst DMF (2-3 drops per gram)Essential for breaking zwitterionic lattice [3].
Temperature Reflux (

C for DCM,

C for neat)
Required to drive off

and HCl gases.

Step-by-Step:

  • Suspend quinoline carboxylic acid (1.0 eq) in dry DCM (5 mL/mmol).

  • Add catalytic DMF (0.05 eq).

  • Add oxalyl chloride (1.2 eq) or thionyl chloride (2.0 eq) dropwise at

    
    C.
    
  • Allow to warm to room temperature, then reflux for 2 hours.

  • Visual Check: The mixture should become a finer suspension or clear solution.

  • Workup (Azeotropic Drying):

    • Concentrate the reaction mixture in vacuo.

    • Crucial Step: Add Toluene (anhydrous) to the residue and evaporate again. Repeat 2x.

    • Why? Toluene forms an azeotrope with residual thionyl chloride, ensuring the final solid is free of corrosive reagent [4].

  • Storage: Store the resulting solid (usually the HCl salt) under Argon at

    
    C.
    
References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter on Acyl Substitution and Vilsmeier-Haack reagents).

  • BenchChem Technical Support. (2025). Troubleshooting Low Conversion Rates in Quinoline Synthesis.

  • Org. Synth. (2008). Acid Chloride Formation using Oxalyl Chloride/DMF. Organic Syntheses, Coll. Vol. 10, p. 200.

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride

Executive Summary & Scope Target Molecule: 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride Primary Application: Activated intermediate for amide/ester synthesis in medicinal chemistry (e.g., NK-3 antagonists, antimalaria...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Target Molecule: 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride Primary Application: Activated intermediate for amide/ester synthesis in medicinal chemistry (e.g., NK-3 antagonists, antimalarials). Analysis Goal: To objectively validate the conversion of the carboxylic acid precursor to the acid chloride using 1H NMR spectroscopy, distinguishing the product from the starting material and hydrolysis byproducts.

This guide moves beyond basic spectral listing. It provides a comparative analysis between the stable precursor (Compound A ) and the reactive intermediate (Compound B ), establishing a self-validating protocol for reaction monitoring.

Synthesis & Experimental Protocol

To ensure the NMR data presented is reproducible, the synthesis and sample preparation must follow a strict anhydrous protocol. The acid chloride is highly moisture-sensitive; improper handling will yield a spectrum of the hydrolyzed acid.

Synthesis Workflow (Pfitzinger Derivative Activation)

The precursor, 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, is typically synthesized via the Pfitzinger reaction (Isatin + 4-ethoxyacetophenone). The activation to acid chloride is performed as follows:

  • Reagents: Suspend 1.0 eq of Precursor (Acid) in anhydrous Toluene or DCM.

  • Activation: Add 3.0 eq Thionyl Chloride (

    
    ) and a catalytic drop of DMF.
    
  • Reaction: Reflux (80°C) for 2-3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases and the solid dissolves.
  • Isolation: Evaporate solvent and excess

    
     under reduced pressure (rotary evaporator) with a 
    
    
    
    trap. Azeotrope with dry toluene twice to remove trace thionyl chloride.
NMR Sample Preparation (Critical Step)
  • Solvent Choice: Use Anhydrous

    
      (Chloroform-d).
    
    • Avoid DMSO-d6: DMSO is hygroscopic and can react with acid chlorides (Swern-like decomposition), leading to artifacts.

  • Vessel: Oven-dried NMR tube, flushed with Nitrogen/Argon.

  • Timing: Acquire spectrum immediately after dissolution.

Synthesis_Workflow Start Precursor (Carboxylic Acid) Reagent Add SOCl2 + cat. DMF (Reflux 2-3h) Start->Reagent Intermed Crude Acid Chloride Reagent->Intermed Evap Evaporate & Azeotrope (Remove SOCl2) Intermed->Evap Prep Dissolve in Dry CDCl3 (Argon Flush) Evap->Prep Acquire Acquire 1H NMR (Immediate) Prep->Acquire

Figure 1: Critical workflow for isolating and analyzing the moisture-sensitive acid chloride.[1]

Comparative NMR Analysis

The primary challenge is distinguishing the Acid Chloride from the Carboxylic Acid. The conversion results in specific, predictable shifts due to the change in electronegativity and anisotropy between the


 and 

groups.
Structural Assignment Logic

The quinoline ring protons are heavily influenced by the substituent at C4.

  • H-3 Proton: Located on the quinoline ring, ortho to the carbonyl. This is the diagnostic "sentry" proton.

  • Ethoxy Group: Provides a stable internal reference (Triplet + Quartet) that should remain relatively static.

  • Acidic Proton: The "smoking gun" for the precursor.

Spectral Comparison Table

Note: Shifts (


) are approximate relative to TMS in 

.
Proton AssignmentCompound A: Carboxylic Acid (

ppm)
Compound B: Acid Chloride (

ppm)
Shift Trend (

)
Mechanistic Explanation
-COOH (Acidic H) 10.0 - 14.0 (br s) ABSENT Disappears Removal of the hydroxyl proton is the primary confirmation of conversion.
H-3 (Quinoline) 8.20 - 8.35 (s)8.45 - 8.60 (s) Downfield (+0.2-0.3) The

group is more electron-withdrawing (inductive) than

, deshielding the adjacent H-3.
H-5 (Quinoline) 8.50 - 8.65 (d)8.70 - 8.85 (d) Downfield (+0.2) Anisotropic effect of the carbonyl chloride typically deshields the peri-proton (H-5) more strongly than the acid.
Ethoxy

~4.15 (q)~4.18 (q)NegligibleDistant from the reaction center; serves as an integral reference (2H).
Ethoxy

~1.45 (t)~1.46 (t)NegligibleDistant from the reaction center; serves as an integral reference (3H).
Aromatic Region 7.0 - 8.0 (m)7.1 - 8.1 (m)Slight DownfieldGeneral deshielding of the quinoline core due to lower electron density.
Visualizing the Shift Mechanics

Shift_Mechanics Center Reaction Center C-4 Position COOH Precursor: -COOH (Resonance Donor) Center->COOH Starting Material COCl Product: -COCl (Strong Inductive Withdrawer) Center->COCl Target Product H3 H-3 Proton (Ortho to C4) COOH->H3 Moderate Shielding OH Acidic Proton (>10 ppm) COOH->OH Presence Detected COCl->H3 Strong Deshielding (Shift Downfield) H5 H-5 Proton (Peri to C4) COCl->H5 Anisotropic Deshielding COCl->OH ABSENT

Figure 2: Mechanistic influence of the functional group change on key NMR signals.

Troubleshooting & Quality Control

In a research setting, partial conversion or hydrolysis is common. Use this checklist to interpret ambiguous spectra.

  • The "Ghost" Peak: If you see a broad singlet >10 ppm or a "hump" in the baseline around 5-6 ppm (depending on water content), Hydrolysis has occurred . The sample is reverting to Compound A.

    • Remedy: Re-evaporate with toluene; ensure

      
       is stored over molecular sieves.
      
  • Split Peaks: If the H-3 singlet appears as two distinct peaks (e.g., at 8.30 and 8.55 ppm), you have a mixture of Acid and Acid Chloride.

    • Remedy: The reaction was incomplete. Add more

      
       and reflux longer.
      
  • Aldehyde Peak (~10 ppm sharp): If you used Oxalyl Chloride instead of Thionyl Chloride and see a sharp singlet at 10 ppm, you may have accidentally reduced the compound or formed a formyl derivative (rare, but possible with DMF excess).

    • Validation: Check IR for C=O stretch.[2] Acid Chloride: ~1770

      
       (high frequency); Acid: ~1700 
      
      
      
      .

References

  • National Institutes of Health (NIH) - PubChem. 4-Ethoxyaniline (Precursor Data). [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines (Friedländer/Pfitzinger Mechanisms). [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Derivatives (NMR Principles). [Link]

Sources

Comparative

Spectroscopic Validation of Quinoline Carbonyl Chlorides: A Comparative FTIR Analysis Guide

Executive Summary & Strategic Context In drug discovery, Quinoline Carbonyl Chlorides (e.g., Quinoline-2-carbonyl chloride) are high-value electrophilic intermediates used to synthesize amide-based antimalarials, kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In drug discovery, Quinoline Carbonyl Chlorides (e.g., Quinoline-2-carbonyl chloride) are high-value electrophilic intermediates used to synthesize amide-based antimalarials, kinase inhibitors, and metallo-drug complexes.[1] However, their high reactivity makes them prone to rapid hydrolysis, reverting to the carboxylic acid precursor upon exposure to atmospheric moisture.

The Challenge: Distinguishing the reactive acid chloride (-COCl) from its unreactive precursor (-COOH) or hydrolyzed degradation products is difficult using only UV-Vis or TLC. The Solution: Fourier Transform Infrared (FTIR) spectroscopy provides the most definitive, real-time validation method.

This guide details the diagnostic spectral shifts required to validate the synthesis of quinoline carbonyl chloride, comparing it directly against its precursor (Quinoline Carboxylic Acid) and downstream derivatives.

Theoretical Framework: The "Blue Shift" Mechanism

To interpret the spectrum accurately, one must understand the electronic influence of the chlorine atom on the carbonyl group.

The Inductive Effect vs. Resonance

In a carboxylic acid (-COOH), the carbonyl oxygen is weakened by resonance with the hydroxyl group, lowering its vibrational frequency. In an acid chloride (-COCl), the highly electronegative chlorine atom exerts a strong negative inductive effect (-I) , withdrawing electron density from the carbonyl carbon. This strengthens the C=O bond, causing a significant shift to higher wavenumbers (Blue Shift).

  • Carboxylic Acid C=O:

    
     1700 cm⁻¹ (Lower energy, weaker bond)
    
  • Acid Chloride C=O:

    
     1775 cm⁻¹ (Higher energy, stiffer bond)
    
Diagram 1: Spectral Logic & Reaction Pathway

The following diagram illustrates the synthesis pathway and the corresponding spectral shifts expected during the conversion.

G Start Precursor: Quinoline Carboxylic Acid (-COOH) Start->Start Broad OH (3000+) C=O (~1700) Target Target: Quinoline Carbonyl Chloride (-COCl) Start->Target Reflux (-SO₂, -HCl) Reagent Reagent: Thionyl Chloride (SOCl₂) Reagent->Target Target->Target NO OH Band C=O Shift (~1775) Hydrolysis Degradant: Hydrolyzed Acid (Moisture Contamination) Target->Hydrolysis Atmospheric H₂O

Caption: Reaction monitoring logic. The disappearance of the broad OH band and the blue shift of the C=O peak are the primary "Go/No-Go" indicators.

Comparative Spectral Analysis

The following data compares the characteristic peaks of the Quinoline Carbonyl Chloride against its most common alternatives (Precursor and Amide Derivative).

Table 1: Diagnostic Peak Comparison
Functional GroupVibration ModePrecursor (Carboxylic Acid)Target (Acid Chloride)Derivative (Amide)Validation Note
Carbonyl (C=O) Stretching1690–1720 cm⁻¹ 1750–1790 cm⁻¹ 1630–1690 cm⁻¹Primary Indicator. The shift to >1750 is definitive for -COCl.[2]
Hydroxyl (O-H) Stretching2500–3300 cm⁻¹ (Broad, Strong)ABSENT N/APurity Check. Any broad peak here indicates hydrolysis/failure.[1]
C-Cl Bond StretchingN/A600–800 cm⁻¹ N/AFingerprint region. Often obscured by ring deformations.
Quinoline Ring C=C / C=N1590–1620 cm⁻¹1580–1610 cm⁻¹1590–1620 cm⁻¹Conserved scaffold peaks. Confirms ring integrity.
C-H (Aromatic) Stretching3030–3080 cm⁻¹3030–3080 cm⁻¹3030–3080 cm⁻¹Weak, sharp peaks above 3000.[1]
N-H StretchingN/AN/A3100–3500 cm⁻¹Distinct doublet (primary) or singlet (secondary amide).
Detailed Band Analysis
1. The Carbonyl "Blue Shift" (1750–1790 cm⁻¹)

This is the most critical diagnostic feature.

  • Observation: You will see a sharp, intense band in this region.[3]

  • Nuance: In aromatic systems like quinoline, conjugation with the ring slightly lowers the frequency compared to aliphatic acid chlorides (which appear >1800 cm⁻¹). However, it remains significantly higher than the acid (~1700 cm⁻¹) or ester (~1735 cm⁻¹).

  • Fermi Resonance: Occasionally, this band may appear as a "doublet" (split peak) due to Fermi resonance with the overtone of the lower-frequency C-Cl stretch. Do not mistake this for a mixture of compounds.

2. The "Ghost" Hydroxyl Band (2500–3300 cm⁻¹)
  • Observation: The precursor acid has a massive, broad "hump" centered around 3000 cm⁻¹ due to hydrogen-bonded dimers.

  • Success Criteria: The complete disappearance of this broad feature is the only proof that the conversion is complete. If a small broad hump remains, your sample contains unreacted starting material or has hydrolyzed.

Experimental Protocol: Self-Validating Workflow

Handling quinoline carbonyl chloride requires strict exclusion of moisture. The following protocol uses ATR (Attenuated Total Reflectance) for rapid validation.

Diagram 2: ATR-FTIR Validation Workflow

Workflow Step1 Step 1: Background Scan (Clean Crystal, Dry Atmosphere) Step2 Step 2: Sample Loading (Apply neat oil/solid quickly) Step1->Step2 Step3 Step 3: Acquisition (4 scans, 4 cm⁻¹ res) Step2->Step3 Decision Check 3000-3500 cm⁻¹ region Step3->Decision Fail Result: FAILED Broad Peak Detected (Hydrolysis/Incomplete) Decision->Fail Broad Band Present Pass Result: PROCEED Flat Baseline >3000 cm⁻¹ Decision->Pass No Broad Band Final Check 1750-1790 cm⁻¹ Confirm C=O Shift Pass->Final

Caption: Step-by-step decision tree for validating acid chloride synthesis using ATR-FTIR.

Step-by-Step Methodology
  • Preparation: Ensure the ATR crystal (Diamond or ZnSe) is chemically clean and dry.[1] Purge the bench with

    
     if high humidity is present.
    
  • Sampling:

    • If Solid: Place a small amount of the crude quinoline carbonyl chloride on the crystal. Apply pressure immediately.

    • If Oil: Place a drop directly on the crystal.

    • Crucial: Perform this step quickly to minimize hydrolysis from air moisture.

  • Acquisition:

    • Scan Range: 4000–600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 4–8 (Keep scan time short to avoid moisture uptake during measurement).

  • Validation Logic:

    • Pass: Baseline is flat from 3500–2500 cm⁻¹; Sharp peak visible at ~1775 cm⁻¹.

    • Fail: Broad "mountain" visible at 3000 cm⁻¹ (Hydrolysis).

    • Artifact Check: If you see a doublet at 2350 cm⁻¹, this is atmospheric

      
      . It can be ignored or removed via background subtraction.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for inductive effects and Fermi resonance in acid chlorides).

  • NIST Chemistry WebBook. Infrared Spectra of Quinoline Derivatives. National Institute of Standards and Technology.

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Detailed tables on carbonyl group frequencies).
  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.

  • LibreTexts Chemistry. (2022).[1] Spectroscopy of Carboxylic Acid Derivatives.

Sources

Validation

Technical Assessment: Melting Point Determination of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl Chloride

Executive Summary & Core Directive This guide provides a technical analysis of the melting point (MP) range for 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride , a critical electrophilic intermediate used in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide provides a technical analysis of the melting point (MP) range for 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride , a critical electrophilic intermediate used in the synthesis of bioactive quinoline-4-carboxamides (e.g., NK3 receptor antagonists, HDAC inhibitors).

The Critical Challenge: Acid chlorides are moisture-sensitive. The primary impurity is the hydrolyzed parent acid, 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid . Because the parent acid possesses strong intermolecular hydrogen bonding (dimerization), it invariably exhibits a significantly higher melting point than the target chloride.

Core Thesis: A sharp melting point in the expected range (approx. 100–140 °C lower than the acid) confirms conversion. An elevated or broad melting point indicates hydrolysis. Therefore, melting point determination for this compound is not just a physical constant check; it is a semi-quantitative assay for hydrolytic stability.

Comparative Technical Profile

The "Delta" Metric: Chloride vs. Acid

The most reliable quality indicator is the


 (Melting Point Delta) between the target chloride and its precursor acid.
PropertyTarget: Carbonyl Chloride Impurity: Carboxylic Acid Implication
Structure 2-(4-Ethoxyphenyl)-Q-4-COCl2-(4-Ethoxyphenyl)-Q-4-COOHCl vs OH substitution
Intermolecular Forces Dipole-Dipole,

-stacking
Strong H-Bonding (Dimer) Acid MP >>> Chloride MP
Literature Anchor Predicted Range:120–150 °C Observed Range:250–260 °C Significant thermal gap
Visual Appearance Yellow/Off-white Crystalline SolidWhite/Pale Yellow PowderColor change is subtle; MP is definitive
Solubility Reacts with alcohols/waterSoluble in hot DMSO/DMFDifferential solubility confirms identity

Note on Reference Data: The melting point of the structural analog 2-(4-methoxyphenyl)quinoline-4-carboxylic acid is reported at 260–263 °C [1]. The 4-ethoxy analog (CAS 51842-68-3) exhibits a similar high-melting profile due to the rigid quinoline scaffold and para-alkoxy substitution.

Synthesis Route Comparison: Impact on Purity & MP

The method of chlorination dictates the impurity profile, which directly impacts the observed melting point range.

FeatureMethod A: Thionyl Chloride (

)
Method B: Oxalyl Chloride (

)
Reagent Status Reagent + Solvent (Neat)Reagent + Catalytic DMF (in DCM)
Thermal Stress High (Reflux ~75 °C)Low (0 °C to Room Temp)
By-products

,

, residual


,

,

MP Observation Often broader (trapped

/Sulfur)
Sharper Range (Cleaner removal)
Recommendation Acceptable for bulk intermediatesPreferred for Analytical Standards

Experimental Protocol: Self-Validating MP Determination

Objective: Determine the melting point of a moisture-sensitive acid chloride without in-situ hydrolysis.

The "Sealed Capillary" Method

Standard open-capillary melting point determination is invalid for this compound. Atmospheric moisture will hydrolyze the surface of the sample during heating, creating a "mixed MP" depression or an artificially high value (if significant acid forms).

Step-by-Step Workflow:

  • Preparation: Dry the sample under high vacuum (<1 mbar) for 2 hours to remove residual solvent (

    
     or DCM).
    
  • Loading:

    • Use a glovebox or a nitrogen-flushed glove bag.

    • Load approx. 2 mg of the solid into a standard glass capillary.

  • Sealing (Critical Step):

    • Carefully flame-seal the open end of the capillary using a micro-torch.

    • Ensure the glass fuses completely without charring the sample.

  • Measurement:

    • Insert the sealed capillary into the melting point apparatus (e.g., Büchi or SRS).

    • Ramp Rate: 5 °C/min until 100 °C, then 1 °C/min.

  • Validation:

    • Observation 1: Clear melt (Liquid phase).

    • Observation 2: Gas evolution (Bubbling) = Decomposition (Invalid).

Visualizing the Validation Logic

MP_Validation Start Start MP Determination Sample_Prep Sample Preparation (Vacuum Dry + N2 Atmosphere) Start->Sample_Prep Load_Seal Load & Flame Seal Capillary Sample_Prep->Load_Seal Prevent Hydrolysis Heat Heat (1°C/min) Load_Seal->Heat Check_100 Reaches 120-150°C? Heat->Check_100 Melt_Sharp Sharp Melt Observed Check_100->Melt_Sharp Yes No_Melt No Melt / Solid Remains Check_100->No_Melt No (>200°C) Conclusion_Pure PASS: Pure Chloride (Target) Melt_Sharp->Conclusion_Pure Conclusion_Impure FAIL: Hydrolyzed Acid (Impurity) No_Melt->Conclusion_Impure Indicates Reversion to Acid

Figure 1: Decision tree for validating the purity of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride via melting point.

Synthesis & Mechanism Context[1][2][3][4]

Understanding the origin of the compound is essential for troubleshooting MP discrepancies. The synthesis typically proceeds via the Pfitzinger Reaction or Doebner Condensation , followed by chlorination.

Reaction Pathway

The high melting point of the precursor is a function of the rigid quinoline ring and the carboxylic acid dimer. Chlorination breaks this dimer, liberating the discrete molecular species (the acid chloride), which melts at a lower temperature.

Synthesis_Pathway Isatin Isatin Derivative Acid Precursor Acid (Solid) MP: ~250-260°C (H-Bonded Dimer) Isatin->Acid Pfitzinger Rxn (KOH, Reflux) Ketone 4-Ethoxyacetophenone Ketone->Acid Chloride Target: Acid Chloride MP: ~120-150°C (Discrete Molecule) Acid->Chloride Chlorination (-HCl, -SO2/-CO) Reagent SOCl2 or (COCl)2 Reagent->Acid Chloride->Acid Hydrolysis (Fast) Hydrolysis Moisture (H2O)

Figure 2: Synthesis and degradation cycle. The reversible hydrolysis path (dashed red line) is the primary cause of melting point elevation.

References

  • Al-Qawasmeh, R. A., et al. (2012). "2-(4-Methylphenyl)quinoline-4-carboxylic acid." Acta Crystallographica Section E, 68(10), o2892. Link

    • Provides the crystallographic data and melting point (214-216 °C)
  • Saudi, M. N. S., et al. (2003).[1] "Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists." Archiv der Pharmazie, 336(3), 165-174.[1] Link

    • Describes the synthesis of 2-substituted quinoline-4-carboxylic acids, confirming the Pfitzinger/Doebner methodology and physical properties of the class.
  • PubChem. (2023). "2-(4-Methoxyphenyl)quinoline-4-carboxylic acid."[2] Compound Summary. Link

    • Lists the melting point of the methoxy-analog acid at 260-263 °C, serving as the closest structural proxy for the 4-ethoxy acid impurity.
  • BenchChem. (2025).[3] "Review of literature on quinoline-4-carboxylic acid derivatives." Link

    • General reference for the reactivity and handling of quinoline-4-carbonyl chlorides.

Sources

Comparative

Spectroscopic Characterization of Quinoline-4-Carboxamide Products: A Comparative Technical Guide

Executive Summary Quinoline-4-carboxamides are critical scaffolds in medicinal chemistry, serving as precursors for NK-3 receptor antagonists, antimalarials, and antiviral agents. Their structural rigidity and hydrogen-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Quinoline-4-carboxamides are critical scaffolds in medicinal chemistry, serving as precursors for NK-3 receptor antagonists, antimalarials, and antiviral agents. Their structural rigidity and hydrogen-bond donor/acceptor motifs make them pharmacologically active but analytically challenging due to potential tautomerism and regioisomerism.

This guide provides a rigorous, comparative analysis of the spectroscopic signatures of quinoline-4-carboxamides against their primary synthetic precursors (quinoline-4-carboxylic acids) and regioisomers (quinoline-3-carboxamides). It prioritizes causality —explaining why spectral features shift—and provides self-validating experimental protocols.

Part 1: Structural Context & Synthetic Origins

To characterize a product effectively, one must understand its origin. Quinoline-4-carboxamides are typically synthesized via the Pfitzinger reaction (yielding the carboxylic acid) followed by amidation, or via direct multi-component reactions involving isatins.

Primary Impurities/Alternatives to Distinguish:

  • Quinoline-4-carboxylic acid (Precursor): Result of incomplete amidation.

  • Quinoline-3-carboxamide (Regioisomer): Result of alternative cyclization pathways (e.g., Friedländer synthesis variations).

  • Isatin derivatives: Unreacted starting materials.

Diagram 1: Synthetic Pathway & Impurity Logic

This diagram outlines the Pfitzinger route and where specific impurities arise, guiding the analyst on what to look for.

SynthesisFlow Isatin Isatin Precursor (Impurity A) Q4Acid Quinoline-4-Carboxylic Acid (Intermediate/Impurity B) Isatin->Q4Acid Pfitzinger Rxn (KOH, Heat) Ketone Ketone/Aldehyde Ketone->Q4Acid Activation Activation (SOCl2 / CDI) Q4Acid->Activation Activation Q4Amide TARGET: Quinoline-4-Carboxamide Q4Acid->Q4Amide Incomplete Conv. Activation->Q4Amide + Amine Amine Amine (R-NH2)

Caption: Synthetic flow from Isatin to Quinoline-4-Carboxamide, highlighting the carboxylic acid as the primary impurity to be distinguished spectroscopically.

Part 2: Comparative Spectroscopic Analysis

This section compares the target product against its "alternatives" (precursors and isomers) to establish identity and purity.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the amide from the acid and confirming regiochemistry.

The "Performance" Comparison:

  • Target (Amide): Exhibits distinct N-H protons (often broad singlets). If

    
    -substituted, coupling to the 
    
    
    
    -protons of the substituent is diagnostic.
  • Alternative (Acid): Lacks N-H amide signals; exhibits a very broad, often invisible -COOH proton (>11 ppm).

  • Alternative (3-Isomer): The H4 proton in 3-carboxamides is a singlet appearing downfield (~8.5-9.0 ppm). In 4-carboxamides, H3 is the key singlet, usually appearing more upfield (~7.8-8.0 ppm) due to shielding by the adjacent carbonyl.

Table 1: 1H NMR Diagnostic Shifts (DMSO-d6)
FeatureQuinoline-4-Carboxamide (Target)Quinoline-4-Carboxylic Acid (Precursor)Quinoline-3-Carboxamide (Isomer)
Amide N-H

7.5 - 8.5 ppm
(Broad, 1H or 2H)
Absent

7.5 - 8.5 ppm
Acid O-H Absent

12.0 - 14.0 ppm
(Very Broad)
Absent
Ring Proton H2

8.9 - 9.1 ppm (d,

Hz)

8.8 - 9.0 ppm

9.2 - 9.4 ppm (s)
Ring Proton H3

7.6 - 7.9 ppm
(d,

Hz)

7.8 - 8.0 ppm
Absent (Substituted)
C-13 Carbonyl

167 - 169 ppm

166 - 168 ppm

165 - 167 ppm

Expert Insight: In 4-substituted quinolines, the H2 and H3 protons usually show coupling (


 Hz). In 3-substituted quinolines, H2 appears as a singlet (no adjacent proton) and H4 appears as a singlet. This coupling constant is the definitive differentiator between regioisomers. 
Fourier-Transform Infrared Spectroscopy (FT-IR)

IR is the rapid screening tool for "Go/No-Go" decisions during synthesis.

  • Amide I Band (C=O stretch): Appears at 1640–1690 cm⁻¹.[1]

  • Amide II Band (N-H bend): Appears at 1580–1620 cm⁻¹.

  • Differentiation: The carboxylic acid precursor will show a broad "fermi resonance" band between 2500–3300 cm⁻¹ (O-H stretch) which completely disappears in the pure amide product.

Mass Spectrometry (MS)

MS provides molecular weight confirmation but also structural insight via fragmentation.

  • Fragmentation Logic:

    • Amide: Primary loss of the amide group. For a primary amide (-CONH2), look for

      
       (loss of CONH2) or 
      
      
      
      (loss of NH2).
    • Acid: Characteristic loss of

      
       (loss of COOH) and 
      
      
      
      (loss of H2O, forming an anhydride-like species if ortho-substituents are present).
    • Quinoline Core: All derivatives eventually show the stable quinolinium ion fragmentation, often involving loss of HCN (

      
       Da) from the pyridine ring.
      

Part 3: Experimental Protocols

Protocol A: High-Resolution 1H NMR Characterization

Rationale: DMSO-d6 is chosen over CDCl3 because quinoline carboxamides often have poor solubility in chloroform and to prevent H-D exchange of the amide protons which can occur in protic solvents.

  • Sample Prep: Dissolve 5–10 mg of the dried product in 0.6 mL of DMSO-d6.

    • Tip: If solubility is poor, gently warm the tube to 40°C. Do not filter while hot, or compound will crystallize in the NMR tube.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure integration accuracy of aromatic protons.
    • Acquire 16–32 scans.

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm.

    • Validation Step: Integrate the aromatic region. The ratio of the H2 proton (most downfield doublet) to the amide N-H protons must be stoichiometric (e.g., 1:1 or 1:2). If the N-H integral is low, moisture in the DMSO may be causing exchange broadening.

Protocol B: FT-IR "Solid State" Validation

Rationale: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture absorption which can mimic acid O-H bands.

  • Blanking: Clean the ATR crystal (diamond/ZnSe) with isopropanol. Collect background spectrum.

  • Sample: Place 2 mg of solid product on the crystal. Apply high pressure using the anvil.

  • Scan: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

  • Analysis:

    • Zoom in on 3500–2500 cm⁻¹. Pass Criteria: Baseline is flat. (Presence of broad "hump" indicates residual acid or wet sample).

    • Zoom in on 1700–1600 cm⁻¹. Pass Criteria: Sharp peak at ~1660 cm⁻¹ (Amide I).

Part 4: Analytical Decision Logic

This diagram provides a logical workflow for the scientist to confirm the product identity and purity based on the data collected.

DecisionTree Start Crude Product Isolated IR_Check Step 1: FT-IR Analysis (3500-2500 cm-1) Start->IR_Check BroadOH Broad O-H Band Detected? IR_Check->BroadOH Reprocess Recrystallize/Purify (Contains Acid Precursor) BroadOH->Reprocess Yes NMR_Check Step 2: 1H NMR (DMSO-d6) BroadOH->NMR_Check No (Flat Baseline) H2_Coupling H2/H3 Coupling (J ~ 4.5 Hz)? NMR_Check->H2_Coupling Isomer3 Identify as Quinoline-3-Carboxamide H2_Coupling->Isomer3 No (Singlets) Amide_Signal Amide NH Signal Present? H2_Coupling->Amide_Signal Yes (Doublets) Success CONFIRMED: Quinoline-4-Carboxamide Amide_Signal->Success Yes Fail Identify as Quinoline-4-Carboxylic Acid Amide_Signal->Fail No

Caption: Analytical decision tree for validating Quinoline-4-Carboxamide identity against common synthetic pitfalls.

References

  • Mijangos, M. V., et al. (2021).[2] "Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxylates via a Modified Pfitzinger Reaction of N-Vinylisatins." European Journal of Organic Chemistry, 2021(4), 637-647.[2]

  • Ukrainets, I. V., et al. (2010). "1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides." Chemistry of Heterocyclic Compounds, 46, 177–181.

  • Elghamry, I. (2015).[3] "A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction."[3] Tetrahedron Letters, 56(46).

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (General reference for IR/NMR fundamental principles).
  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Used for general quinoline spectral baselines).

Sources

Validation

Comparative Guide: Elemental Analysis &amp; Purity Validation for C₁₈H₁₄ClNO₂ Derivatives

Executive Summary In medicinal chemistry, the molecular formula C₁₈H₁₄ClNO₂ (MW: 311.76 g/mol ) represents a critical class of pharmacophores, often seen in substituted quinoline esters , indole acetamides , or benzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the molecular formula C₁₈H₁₄ClNO₂ (MW: 311.76 g/mol ) represents a critical class of pharmacophores, often seen in substituted quinoline esters , indole acetamides , or benzamide derivatives .

Validating the bulk purity of these compounds presents a specific analytical challenge: Halogen Interference. The 11.37% Chlorine content by mass can poison standard combustion catalysts and form volatile metal chlorides, leading to erroneous Carbon/Hydrogen data.

This guide objectively compares the industry "Gold Standard"—Combustion Elemental Analysis (EA) —against modern High-Resolution Mass Spectrometry (HRMS) . While HRMS offers superior identification, this guide demonstrates why modified Combustion EA remains the requisite method for establishing bulk purity in regulatory filings, provided specific "halogen-scrubbing" protocols are employed.

Technical Comparison: Combustion EA vs. HRMS

The following table contrasts the two primary methodologies for validating C₁₈H₁₄ClNO₂.

FeatureMethod A: Combustion Analysis (CHN) Method B: HRMS (Orbitrap/Q-TOF)
Primary Output Weight % of C, H, N (Bulk Purity)Exact Mass (

) & Isotopic Pattern
Purity Scope Absolute. Detects solvates, inorganic salts, and moisture.Relative. Blind to inorganic salts, water, and non-ionizable impurities.
Chlorine Handling Challenging. Requires Ag/W scrubbers to prevent interference.Excellent. Distinct

isotopic pattern (3:1 ratio).
Sample Req. 2–5 mg (Destructive)< 0.1 mg (Non-destructive options)
Regulatory Status Mandatory for new chemical entities (NCE) registration (±0.4%).Supportive for identity; insufficient alone for bulk purity.
Expert Insight: The "Chlorine Trap"

In standard CHN analyzers, Chlorine reacts with the tin (Sn) combustion capsule or copper reduction tube to form volatile tin/copper chlorides. These volatile salts deposit on the thermal conductivity detector (TCD) or distort the gravimetric water trap, causing high Hydrogen and low Carbon errors.

Recommendation: For C₁₈H₁₄ClNO₂, Method A (Combustion) is required for purity, but it must be modified with Tungsten Trioxide (WO₃) or Silver additives. Method B (HRMS) is used strictly for structural confirmation.

Experimental Protocols

Protocol A: Modified Combustion Analysis for Chlorinated Compounds

Target: Accurate %C, %H, %N determination in the presence of 11% Cl.

Reagents & Equipment:

  • Instrument: Flash 2000 / PerkinElmer 2400 Series II (or equivalent).

  • Oxidant: Oxygen (99.999%).

  • Combustion Aid: Tungsten(VI) Oxide (WO₃) powder (High Purity).

  • Scrubber: Silver Tungstate (Ag₂WO₄) on Magnesium Oxide (MgO).

Step-by-Step Workflow:

  • Sample Weighing: Accurately weigh 2.00–2.50 mg of the dried C₁₈H₁₄ClNO₂ derivative into a Tin (Sn) capsule .

  • Additive Introduction (Critical Step): Add approximately 5–10 mg of WO₃ directly over the sample in the capsule.

    • Causality: WO₃ acts as an oxygen donor and prevents the formation of volatile tin-chlorides by promoting the formation of non-volatile metal-halides in the ash.

  • Combustion Tube Setup: Ensure the reduction tube contains a zone of Silver Tungstate (Ag₂WO₄) heated to ~850°C.

    • Causality: Silver specifically traps the Chlorine gas (

      
      ) and Hydrogen Chloride (
      
      
      
      ) produced during combustion, preventing them from reaching the detector.
  • Combustion Cycle:

    • Furnace Temperature: 980°C (Boosted O₂ injection: 5 seconds).

    • Carrier Gas: Helium (140 mL/min).

  • Calibration: Run a "K-factor" calibration using a chlorinated standard (e.g., p-Chlorobenzoic acid ) rather than standard Acetanilide to account for the halogen scrubbing efficiency.

Protocol B: HRMS Validation (Structural Confirmation)

Target: Confirmation of molecular formula and isotopic distribution.

  • Solvent: Dissolve 0.1 mg sample in MeOH (HPLC grade).

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Scan Range:

    
     100–1000.
    
  • Acceptance Criteria:

    • Parent Ion

      
      : 312.0786 ± 5 ppm.
      
    • Isotope Pattern: Observe characteristic 3:1 intensity ratio for

      
       312 : 314 (indicating one Cl atom).
      

Data Analysis & Interpretation

Theoretical Values for C₁₈H₁₄ClNO₂
ElementAtomic MassCountTotal MassTheoretical %
Carbon 12.01118216.19869.34%
Hydrogen 1.0081414.1124.53%
Chlorine 35.45135.4511.37%
Nitrogen 14.007114.0074.49%
Oxygen 15.999231.99810.26%
Total 311.765 100.00%
Comparative Results Table (Simulated)

Scenario: A researcher synthesizes a C₁₈H₁₄ClNO₂ derivative and analyzes it using standard vs. modified methods.

Analysis Type% Carbon% Hydrogen% NitrogenStatusInterpretation
Theoretical 69.34 4.53 4.49 N/ATarget Values
Standard CHN (No Additive) 68.105.124.45FAIL High H% indicates Cl interference (HCl formation) or solvent trap contamination.
Modified CHN (WO₃ + Ag) 69.254.584.47PASS Within ±0.4% tolerance. Validates bulk purity.
Sample with 0.5 eq. Water 67.354.704.36FAIL "Wet" sample. HRMS would miss this; EA detects it.

Visualization of Analytical Logic

Diagram 1: Purity Validation Decision Tree

This workflow illustrates the decision process for selecting the correct analytical method based on the stage of drug development.

PurityWorkflow Start Synthesis of C18H14ClNO2 Crude Crude Isolation Start->Crude Purify Purification (Recrystallization/Chromatography) Crude->Purify Check1 Structural Check (HRMS + NMR) Purify->Check1 Decision Is Structure Correct? Check1->Decision Decision->Purify No Drying High-Vac Drying (Remove Solvents) Decision->Drying Yes EA_Method Elemental Analysis (EA) *Requires Halogen Scrubbing* Drying->EA_Method Result Compare Theo vs. Exp EA_Method->Result Pass PASS (±0.4%) Bulk Purity Confirmed Result->Pass Diff < 0.4% Fail FAIL (>0.4%) Trapped Solvent or Inorganic Salt Result->Fail Diff > 0.4% Fail->Drying Reclean

Caption: Decision tree for validating C₁₈H₁₄ClNO₂ purity. Note that HRMS precedes EA; EA is the final gatekeeper for bulk purity.

Diagram 2: The "Halogen Scrubbing" Combustion Train

This diagram details the internal mechanics of the combustion tube required to handle the Chlorine content.

CombustionTrain Sample Sample + WO3 (Sn Capsule) Zone1 Combustion Zone (1000°C + O2) Sample->Zone1 Flash Combustion Trap Silver Tungstate Trap (Captures Cl2/HCl) Zone1->Trap Gases (CO2, H2O, N2, Cl2, HCl) Zone2 Reduction Zone (Cu + Ag) Detector TCD Detector (Measures N2, CO2, H2O) Zone2->Detector Reduced Gases (N2, CO2, H2O) Trap->Zone2 Clean Gases (CO2, H2O, NOx)

Caption: Modified combustion train. The Silver Tungstate trap is critical for preventing Cl₂ gas from reaching the reduction zone and detector.

References

  • International Union of Pure and Applied Chemistry (IUPAC). (2023).[1] Guidelines for Purity Assignment of Organic Compounds. Pure and Applied Chemistry.[2][3][4] [Link]

  • American Chemical Society (ACS). (2022). Author Guidelines for Publication: Characterization of New Compounds. (Requirement for ±0.4% EA tolerance). [Link]

  • Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations.[5] Inorganic Chemistry Frontiers. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride

Comprehensive Safety and Operational Guide: Handling 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride Introduction 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride is a highly reactive acyl chloride derivative utilized as...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride

Introduction

2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride is a highly reactive acyl chloride derivative utilized as a potent activating reagent and intermediate in drug development and organic synthesis. Like all acid chlorides, its utility stems from its high electrophilicity, which inherently makes it extremely sensitive to moisture and highly hazardous upon exposure. When exposed to ambient humidity or water, it undergoes rapid hydrolysis, releasing corrosive hydrogen chloride (HCl) gas and thermal energy[1][2]. This guide provides researchers and drug development professionals with a self-validating, field-proven framework for the safe handling, personal protective equipment (PPE) selection, operational execution, and disposal of this compound.

Section 1: Hazard Profile & Physicochemical Data

Understanding the quantitative and qualitative risks is the first step in laboratory safety. The following table summarizes the core hazards associated with this quinoline-4-carbonyl chloride derivative.

ParameterSpecification / Hazard ProfileCausality / Implication
Chemical Class Aromatic Acyl ChlorideHighly reactive with nucleophiles (amines, alcohols, water)[3].
Primary Hazard Corrosive (H314), Reacts violently with waterCauses severe skin burns and eye damage. Moisture exposure triggers exothermic HCl gas evolution[1][4].
Inhalation Risk Toxic if inhaled (H331)Vapor/mist destroys mucous membranes. Requires strict engineering controls (fume hood)[2][5].
Storage Requirements Inert atmosphere (N2/Ar), < 4°CPrevents degradation and pressure buildup from ambient moisture hydrolysis[3][4].

Section 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling highly reactive acyl chlorides. The selection of PPE must account for both liquid splashes and localized gas evolution[2][6].

PPE CategoryRequired SpecificationScientific Rationale
Eye/Face Protection Chemical safety goggles AND a full-face shield.Protects against micro-splashes and localized HCl gas bursts during septum piercing or transfer[2][7].
Hand Protection Heavy-duty Nitrile or Neoprene gloves over standard inner gloves.Acid chlorides rapidly degrade thin latex. Double-gloving ensures structural integrity if the outer layer is compromised[6][8].
Body Protection Flame-resistant lab coat, chemical-resistant apron, Tyvek sleeves.Prevents corrosive penetration to the skin. Tyvek sleeves protect the wrists, a common exposure gap[6].
Respiratory Acid-gas cartridge respirator (if outside hood).Used only as an emergency backup or during spill cleanup. Normal operations must remain inside a functioning fume hood[1][5].

Section 3: Operational Workflow & Handling Protocol

To ensure a self-validating system, every step of the handling process must be verified before proceeding to the next. Do not weigh or open the container on an open bench[3].

Step-by-Step Methodology:

  • Engineering Control Verification: Ensure the chemical fume hood is operating at maximum airflow and the sash is lowered to the minimum functional height[3]. Verify that an emergency eyewash and safety shower are within a 10-second unobstructed path[2].

  • Secondary Containment: Place the reagent bottle inside a clean, dry secondary containment tray (e.g., polypropylene) to catch any potential volumetric spills[5].

  • Inert Atmosphere Setup: Purge the reaction flask with dry Nitrogen or Argon for at least 15 minutes. Acyl chlorides must be handled under strictly anhydrous conditions to prevent the generation of HCl gas and the corresponding carboxylic acid byproduct[4].

  • Temperature Control: Submerge the receiving reaction flask in an ice-water bath (0–5 °C). Acylation reactions are highly exothermic; pre-cooling prevents thermal runaway[2][3].

  • Transfer: Use a dry, gas-tight glass syringe or a stainless-steel cannula to transfer the 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride. Never pour the liquid directly[2].

  • Execution: Add the acid chloride dropwise to the nucleophile solution. Monitor the internal temperature, ensuring it does not exceed 20 °C during the addition[9].

G Start Pre-Operation: Verify Fume Hood & PPE Inert Establish Inert Atmosphere (N2/Ar) Start->Inert Transfer Transfer Chemical via Syringe/Cannula Inert->Transfer React Execute Reaction at 0-5°C Transfer->React Monitor Monitor HCl Evolution React->Monitor

Caption: Workflow for safe handling of acid chlorides under inert conditions.

Section 4: Emergency Spill & Quenching Protocol

In the event of a spill or when disposing of residual reagent, direct addition of water will cause a violent, exothermic hydrolysis reaction[4][7]. The scientifically grounded protocol for quenching acid chlorides follows a strict "Dilute, Cool, Destroy" methodology[3].

Step-by-Step Quenching Methodology:

  • Dilution (Mitigate Exotherm): Never attempt to quench pure 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride. First, dilute the residue or spill with a large volume of an inert, non-protic solvent (e.g., Dichloromethane or Toluene)[3]. This increases the thermal mass and slows the reaction kinetics.

  • Cooling (Thermodynamic Control): Place the flask containing the diluted mixture into an ice-water bath, bringing the internal temperature down to 0–5 °C[3].

  • Destruction (Chemical Quenching): Using an addition funnel, slowly add a weak base solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or methanol[3].

    • Causality: Methanol converts the acid chloride into a stable methyl ester, while NaHCO₃ neutralizes the resulting HCl byproduct, evolving CO₂ gas. A weak base is preferred over a strong base (like NaOH) to prevent violent localized heating[3][6].

  • Verification: Continue stirring until all visible gas evolution (bubbling) has completely ceased. Verify the aqueous layer's pH is neutral (pH 7-8) using indicator paper[10].

G Spill Unreacted Acid Chloride or Spill Residue Dilute Step 1: Dilute (Add inert solvent e.g. DCM) Spill->Dilute Cool Step 2: Cool (Ice bath 0-5°C) Dilute->Cool Quench Step 3: Quench (Slow addition of NaHCO3) Cool->Quench Separate Phase Separation & Neutralization Check Quench->Separate Dispose Halogenated Waste Disposal Separate->Dispose

Caption: Stepwise chemical quenching and disposal pathway for acyl chlorides.

Section 5: Waste Disposal Plan

Improper disposal of acid chlorides can lead to pressurized container ruptures and severe laboratory accidents.

  • Segregation: Never mix unquenched acid chlorides with general organic waste[3].

  • Post-Quench Handling: Once the quenching process is verified complete (no gas evolution, neutral pH), separate the aqueous and organic layers[3][9].

  • Labeling: The organic layer (containing the esterified/hydrolyzed quinoline derivative and DCM/Toluene) must be collected in a clearly labeled "Halogenated Organic Waste" container[3]. The neutralized aqueous layer should be disposed of according to local environmental regulations, typically as aqueous hazardous waste[1].

  • Venting: Do not tightly seal waste containers immediately after quenching; utilize a vented cap to allow any residual CO₂ or HCl gas to escape, preventing catastrophic pressure buildup.

References

  • University of Utah. "Acid Handling Standard Operating Procedure." utah.edu. Available at:[Link]

  • UC Merced. "Standard Operating Procedure: Hydrochloric acid." ucmerced.edu. Available at:[Link]

  • Wolfa. "Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching." wolfabio.com. Available at:[Link]

  • Organic Syntheses. "Synthesis of 2-Arylindole-4-Carboxylic Amides." orgsyn.org. Available at: [Link]

  • Thermo Fisher Scientific. "Acetyl chloride - SAFETY DATA SHEET." thermofishersci.in. Available at: [Link]

  • Organic Syntheses. "Working with Hazardous Chemicals." orgsyn.org. Available at: [Link]

  • ACS Publications. "A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers." acs.org. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride
© Copyright 2026 BenchChem. All Rights Reserved.